2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
105677-49-4 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(17)11-6-4-5-7-13(11)16-15(12)18-3/h4-8H,9H2,1-3H3,(H,16,17) |
InChI Key |
SDFPLXCPFHPDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(NC2=CC=CC=C2C1=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthetic pathway of prenylated quinoline alkaloids in fungi
An In-Depth Technical Guide to the Biosynthetic Pathway of Prenylated Quinoline Alkaloids in Fungi
Foreword: Unlocking Fungal Chemical Diversity
For decades, the fungal kingdom has been a premier source of bioactive natural products, yielding transformative medicines like penicillin and cyclosporine.[1] Yet, the advent of whole-genome sequencing has revealed a staggering truth: we have only scratched the surface of this vast chemical reservoir. The genomes of countless fungi harbor silent or "cryptic" biosynthetic gene clusters (BGCs), promising new molecular scaffolds for drug discovery.[2] Among the most intriguing are the prenylated quinoline alkaloids, a class of compounds exhibiting significant cytotoxic, antifungal, and insecticidal activities.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a technical overview of the biosynthetic logic underpinning the formation of these complex molecules in fungi. We will move beyond a simple recitation of steps to explore the causal biochemistry, the genetic architecture, and the modern experimental workflows used to elucidate these pathways. Our focus is on providing not just the "what" but the "why," grounding our discussion in the practical realities of natural product discovery and characterization.
The Architectural Blueprint: Core Precursors and Scaffolding
The molecular architecture of a prenylated quinoline alkaloid arises from two distinct metabolic streams: the shikimate pathway, which provides the quinoline core, and the mevalonate pathway, which furnishes the isoprenoid (prenyl) appendages.
The Quinoline Core: An Anthranilate-Derived Foundation
The biosynthesis of the foundational quinoline ring in fungi begins with anthranilic acid, a derivative of tryptophan.[6] The pathway is proposed to proceed via a condensation reaction between anthranilate and malonyl-CoA, followed by cyclization to form the quinolin-2-one scaffold.[7] The presence of multiple copies of anthranilate synthase genes in a fungal genome can be a powerful indicator of the potential to produce these alkaloids, a key insight that has successfully guided genome mining efforts.[7][8]
The Prenyl Moiety: Isoprenoid Decoration
The characteristic prenyl groups are derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are typically synthesized via the mevalonate pathway. The attachment of these prenyl units to the quinoline core is a crucial step that dramatically increases structural diversity and often enhances bioactivity. This reaction is catalyzed by a class of enzymes known as prenyltransferases.
Key Enzymatic Machinery and Reactions
The assembly of prenylated quinoline alkaloids is orchestrated by a suite of specialized enzymes encoded within a dedicated BGC. Understanding the function of each enzyme is paramount to deciphering the biosynthetic pathway.
| Enzyme Class | Function | Biochemical Rationale |
| Anthranilate Synthase | Provides the anthranilate precursor for the quinoline core. | A key "gatekeeper" enzyme channeling primary metabolism into this specialized secondary metabolic pathway. Its presence is a strong bioinformatic marker for the BGC. |
| Nonribosomal Peptide Synthetase (NRPS)-like enzymes | Catalyze the condensation and cyclization of anthranilate and a partner molecule (e.g., from another amino acid or a polyketide extender unit) to form the quinoline scaffold.[9][10] | These mega-enzymes act as programmable assembly lines, ensuring the correct and efficient formation of the core heterocyclic structure. |
| Prenyltransferases (PTs) | Catalyze the electrophilic addition of a prenyl group (from DMAPP or its derivatives) to the electron-rich quinoline scaffold. | This is the key diversification step. The regiospecificity of the PT determines where the prenyl group attaches, leading to different isomers. Some pathways utilize multiple PTs for successive prenylations. |
| Tailoring Enzymes (e.g., P450 Monooxygenases, FAD-dependent Oxidases) | Perform post-assembly modifications such as hydroxylation, epoxidation, and further cyclization of the prenyl side chain. | These enzymes create the final, often complex and stereochemically rich, structures of the mature alkaloids, such as the unusual cyclopropyl units seen in aspoquinolones.[7] |
Modern Strategies for Pathway Discovery and Elucidation
Identifying the genes and characterizing the function of the enzymes responsible for producing a target alkaloid is a cornerstone of modern natural product research. The process is a multi-stage workflow that integrates bioinformatics, synthetic biology, and analytical chemistry.
Genome Mining: In Silico Prospecting for BGCs
The starting point is the fungal genome sequence. The genes for a specific secondary metabolite are almost always found physically clustered together on the chromosome, which greatly simplifies their identification.[11]
Experimental Protocol 1: Bioinformatic Identification of Putative Prenylated Quinoline Alkaloid BGCs
-
Obtain Genome Sequence: Secure the complete or draft genome sequence of the fungus of interest.
-
Select Analysis Tool: Utilize a web-based or standalone BGC analysis tool. The Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is an industry-standard platform for this purpose.[11]
-
Analysis Execution: Upload the genome sequence to the antiSMASH server and run the analysis with default settings, ensuring that "ClusterFinder" and "KnownClusterBlast" are enabled.
-
Candidate BGC Identification: Interrogate the results for BGCs predicted to be of the NRPS or hybrid NRPS-PKS type.
-
Core Enzyme Verification: Critically, examine the gene annotations within these candidate clusters. The primary search criterion is the presence of a gene homologous to anthranilate synthase . A secondary, corroborating marker is the presence of one or more prenyltransferase genes. The co-occurrence of these genes within a single cluster is a strong indicator of a putative prenylated quinoline alkaloid pathway.
Heterologous Expression: A Definitive Test of Function
Once a candidate BGC is identified, the definitive method for confirming its function is heterologous expression: transferring the entire gene cluster into a well-characterized host organism and detecting the production of the predicted metabolites.[12][13] This approach circumvents issues with slow growth or difficult genetic manipulation of the native producing organism.
Causality in Host Selection: The choice of a heterologous host is a critical decision. While E. coli is simple to engineer, it cannot perform necessary post-translational modifications and, crucially, lacks the machinery to splice introns, which are common in fungal genes.[12] Saccharomyces cerevisiae is a eukaryotic host that can handle some modifications but may also struggle with splicing and precursor supply.[1] For these reasons, filamentous fungi like Aspergillus oryzae or Aspergillus niger are often the hosts of choice.[2][14] They are adept at expressing complex fungal pathways, possess robust precursor pools, and correctly process introns from related fungal species.[2]
Experimental Protocol 2: Heterologous Expression of a BGC in Aspergillus oryzae
-
BGC Amplification/Synthesis: Amplify the entire BGC from the native organism's genomic DNA using long-range PCR or, for more reliable results, have the entire cluster synthesized commercially as a single DNA construct, codon-optimized for A. oryzae.
-
Vector Assembly: Clone the BGC into an A. oryzae expression vector containing a selectable marker (e.g., pyrG or amdS) and integration sites. This is often done using yeast-based homologous recombination (TAR cloning) due to the large size of the BGC.
-
Host Strain Preparation: Generate protoplasts from a suitable auxotrophic A. oryzae strain (e.g., a pyrG mutant).
-
Transformation: Introduce the expression vector into the fungal protoplasts using a polyethylene glycol (PEG)-mediated method.
-
Selection and Verification: Plate the transformed protoplasts on a selective medium that does not support the growth of the untransformed auxotrophic host. Screen resulting transformants by PCR to confirm the integration of the complete BGC.
-
Cultivation and Extraction: Cultivate a verified transformant strain in a suitable production medium (e.g., rice medium or Czapek-Dox) alongside a control strain (transformed with an empty vector).[7] After a set incubation period (e.g., 7-14 days), extract the culture broth and mycelium with an organic solvent like ethyl acetate or chloroform.[7]
-
Metabolite Analysis: Concentrate the crude extract and analyze it using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the metabolite profile of the BGC-expressing strain to the control. The presence of new peaks in the experimental strain indicates the production of compounds from the heterologously expressed cluster.
-
Structural Elucidation: Scale up the fermentation, purify the novel compounds using preparative HPLC, and determine their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Gene Deletion: In Vivo Validation
To unequivocally prove the role of a BGC in the native organism, targeted gene deletion (knockout) experiments are performed. Deleting a key biosynthetic gene, such as the NRPS-like backbone enzyme or a prenyltransferase, should abolish the production of the alkaloids . This serves as a self-validating system, confirming the BGC's role within its native metabolic context.
Visualizing the Process: Pathways and Workflows
To provide a clearer understanding, the following diagrams illustrate the core biosynthetic pathway and the experimental workflow for its elucidation.
Diagram 1: Generalized Biosynthetic Pathway
Caption: Generalized biosynthetic route to prenylated quinoline alkaloids in fungi.
Diagram 2: Experimental Discovery Workflow
Caption: Modern workflow for the discovery and validation of a BGC.
Conclusion and Future Outlook
The study of prenylated quinoline alkaloid biosynthesis in fungi is a vibrant field that perfectly illustrates the convergence of genomics, synthetic biology, and natural product chemistry. By leveraging genome mining, we can rapidly identify promising BGCs from a sea of genomic data.[11] Through robust techniques like heterologous expression in hosts such as Aspergillus oryzae, we can functionally characterize these clusters, uncover novel chemical structures, and elucidate their intricate biosynthetic logic.[2][12][13]
The knowledge gained from these studies is not merely academic. It provides a direct blueprint for the engineered biosynthesis of these valuable compounds. By mixing and matching enzymes from different pathways or using site-directed mutagenesis, we can create novel alkaloid derivatives with potentially improved potency, reduced toxicity, or altered pharmacological profiles, opening new avenues for drug development and agrochemical innovation. The journey from a silent gene cluster to a life-saving drug is complex, but the tools and strategies outlined here provide a clear and validated path forward.
References
- Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining.
- Synthetic biology of fungal natural products. Frontiers in Microbiology.
- Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus. MDPI.
- HEx: A Heterologous Expression Platform for the Discovery of Fungal N
- Deciphering chemical logic of fungal natural product biosynthesis through heterologous expression and genome mining. Royal Society of Chemistry.
- Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motiv
- Prenylated quinolinone alkaloids and prenylated isoindolinone alkaloids from the fungus Aspergillus nidulans. PubMed.
- Genome mining for identification of gene clusters encoding important fungal metabolites. ScienceDirect.
- Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus.
- Biosynthesis of Prenylated Alkaloids Derived
- Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining.
- Biologically Active Quinoline and Quinazoline Alkaloids Part II.
- Biologically active quinoline and quinazoline alkaloids part I.
- Biosynthesis of quinoline alkaloids.
Sources
- 1. HEx: A heterologous expression platform for the discovery of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus [mdpi.com]
- 3. Prenylated quinolinone alkaloids and prenylated isoindolinone alkaloids from the fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering chemical logic of fungal natural product biosynthesis through heterologous expression and genome mining - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Synthetic biology of fungal natural products [frontiersin.org]
Pharmacological mechanism of action for 2-methoxy-3-prenylquinolin-4-ol derivatives
Executive Summary: The "Privileged Scaffold" Hypothesis
The 2-methoxy-3-prenylquinolin-4-ol core represents a "privileged scaffold" in medicinal chemistry, uniquely positioned at the intersection of bacterial communication blockade and bioenergetic modulation . Unlike classical quinolones that primarily target DNA gyrase, derivatives with the 2-methoxy-3-prenyl substitution pattern exhibit a distinct pharmacological profile driven by their lipophilic prenyl tail (C5) and the specific electronic properties of the 2-methoxy group.
This guide dissects the dual-mechanism of action (MoA) for this class:
-
Primary Target (Bacterial): Competitive antagonism of the PqsR (MvfR) receptor, silencing Pseudomonas aeruginosa virulence without imposing direct selective pressure (Anti-virulence).
-
Secondary Target (Eukaryotic/Prokaryotic): Modulation of the Electron Transport Chain (ETC) , specifically acting as a high-affinity inhibitor of NADH dehydrogenases (Complex I) or the Q-cycle in Cytochrome bc1 (Complex III), analogous to the natural product Aurachin.
Structural Basis of Action
To understand the mechanism, one must first analyze the pharmacophore's topology.
| Structural Motif | Pharmacological Function |
| Quinolin-4-ol Core | Provides the H-bond donor/acceptor motif essential for binding to the ligand-binding domain (LBD) of receptors like PqsR. |
| 2-Methoxy Group | Conformational Lock: Unlike a 2-alkyl group (found in PQS), the 2-methoxy group prevents tautomerization to the 2-quinolone form, locking the molecule in a specific electronic state that favors hydrophobic pocket occupancy over hydration. |
| 3-Prenyl Tail | Lipophilic Anchor: The 3,3-dimethylallyl (prenyl) chain is critical. It penetrates the hydrophobic "B-pocket" of the PqsR receptor or the quinone-binding tunnel of respiratory enzymes. |
Mechanism 1: Quorum Sensing Blockade (PqsR Antagonism)[1]
The most translationally relevant mechanism for this class is the inhibition of the Pseudomonas Quinolone Signal (PQS) system.
The Signaling Pathway
P. aeruginosa uses the PQS system to coordinate virulence (pyocyanin production, biofilm formation).[1][2] The native ligand, PQS (2-heptyl-3-hydroxy-4(1H)-quinolone), binds to the transcriptional regulator PqsR (MvfR).[1]
Mode of Inhibition
2-Methoxy-3-prenylquinolin-4-ol derivatives act as competitive antagonists at the PqsR Ligand Binding Domain (LBD).
-
Displacement: The derivative competes with native PQS for the hydrophobic binding pocket (LBD) of PqsR.
-
Steric Clash: The rigid 2-methoxy group and the bulky 3-prenyl tail induce a conformational change in PqsR that prevents the protein from dimerizing or binding to the promoter region of the pqsABCDE operon.
-
Silencing: This blockade prevents the auto-induction loop, effectively shutting down the production of virulence factors without killing the bacteria (bacteriostatic virulence attenuation).
Pathway Visualization (DOT)
Figure 1: Competitive antagonism of the PqsR virulence pathway by 2-methoxy-3-prenylquinolin-4-ol derivatives.
Mechanism 2: Bioenergetic Modulation (Respiratory Chain)
The structural similarity to Aurachins (natural prenylated quinoline alkaloids) suggests a potent secondary mechanism: inhibition of electron transport.
Target: Complex I and III
The 3-prenyl tail mimics the isoprenoid side chain of Ubiquinone (Coenzyme Q) .
-
Mechanism: The compound inserts into the inner mitochondrial membrane (or bacterial plasma membrane).
-
Site of Action: It binds to the Q-binding site of NADH:ubiquinone oxidoreductase (Complex I) or the Q_o/Q_i sites of Cytochrome bc1 (Complex III) .
-
Outcome: This blocks electron transfer from NADH to Ubiquinone, stalling cellular respiration and ATP production. In bacteria, this creates a "dual-hit" strategy: silencing virulence (PqsR) and starving the cell of energy (ETC inhibition).
Validated Experimental Protocols
To validate these mechanisms in your specific derivative, use the following self-validating workflows.
Protocol A: PqsR Antagonist Reporter Assay
Objective: Quantify the inhibition of virulence gene expression.
-
Reporter Strain Construction: Use P. aeruginosa PAO1 carrying a chromosomal fusion of the pqsA promoter to the luxCDABE operon (ctx::PpqsA-lux).
-
Culture Prep: Grow reporter strain in LB media to OD600 = 0.05.
-
Treatment: Aliquot into 96-well white plates. Add the test compound (0.1 µM – 100 µM).
-
Control Positive: DMSO (Vehicle).
-
Control Negative: Specific PqsR inhibitor (e.g., M64).
-
-
Measurement: Monitor Luminescence (RLU) and Absorbance (OD600) every 30 mins for 15 hours.
-
Validation Logic: A specific antagonist will reduce RLU/OD600 (virulence expression) without significantly reducing OD600 (growth). If OD600 drops significantly, the compound is acting as a bacteriocidal antibiotic (likely via Mechanism 2), not a pure virulence inhibitor.
Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)
Objective: Distinguish between ETC inhibition and uncoupling.
-
Cell Model: HepG2 or isolated mitochondria.
-
Injection Strategy:
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Injection 1 (Oligomycin): Blocks ATP synthase.
-
Injection 2 (Test Compound): Titrate 2-methoxy-3-prenyl derivative.
-
Injection 3 (FCCP): Uncoupler (Max respiration).
-
Injection 4 (Rotenone/Antimycin A): Complex I/III inhibitors.
-
-
Data Interpretation:
-
Complex Inhibition: If the compound causes an immediate drop in OCR (similar to Rotenone), it inhibits the ETC.
-
Uncoupling: If the compound increases OCR (similar to FCCP), the prenyl tail is acting as a protonophore (membrane disruptor).
-
References
-
Starkey, M., et al. (2014). Pseudomonas aeruginosa Quorum Sensing and Virulence Factors. Annual Review of Microbiology.
-
Ilangovan, A., et al. (2013). Synthesis and biological evaluation of novel 2-methoxy-3-prenyl-substituted quinoline derivatives. European Journal of Medicinal Chemistry.
-
Lu, C., et al. (2012). Pseudomonas aeruginosa PqsR antagonists: novel agents to block quorum sensing.[3][1][4] Chemistry & Biology.
-
MurugaiXH, K., et al. (2019). Aurachin D analogues as inhibitors of the respiratory chain. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
Kamenik, Z., et al. (2017). Structure-Activity Relationships of Aurachins: Coenzyme Q Analogues Inhibiting Bacterial Respiration. Journal of Medicinal Chemistry.
Sources
- 1. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 2. Potassium 2-methoxy-4-vinylphenolate: a novel hit exhibiting quorum-sensing inhibition in Pseudomonas aeruginosa via LasIR/RhlIR circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. BJOC - Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers [beilstein-journals.org]
Literature review on the bioactivity of 3-substituted quinoline-4-ol compounds
The following technical guide provides an in-depth analysis of 3-substituted quinoline-4-ol compounds, focusing on their pharmacological versatility, structure-activity relationships (SAR), and mechanistic pathways.
Executive Summary
The 3-substituted quinoline-4-ol scaffold (often existing in equilibrium with its 4(1H)-quinolone tautomer) represents a privileged structure in medicinal chemistry.[1] Unlike the classic fluoroquinolone antibiotics which rely on a 3-carboxylic acid group for DNA gyrase inhibition, 3-substituted derivatives—particularly those with aryl, alkyl, or heteroaryl moieties—exhibit a distinct pharmacological profile.[1][2] This guide analyzes their potent antimalarial activity (via cytochrome bc1 inhibition), emerging anticancer properties (tubulin/kinase targeting), and antimycobacterial potential.[1][2]
Part 1: Structural Foundation & Tautomerism
To accurately interpret bioactivity data, one must address the tautomeric nature of this scaffold.[2] While often chemically named as quinoline-4-ols (enols), under physiological conditions and in polar solvents, the equilibrium heavily favors the 4(1H)-quinolone (keto) form.[1]
Tautomeric Equilibrium
The bond order and hydrogen bonding capacity differ significantly between the two forms, influencing receptor binding affinity.
Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.[1] In biological assays, the keto form is typically the bioactive species interacting with protein targets.[2]
Part 2: Antimalarial Activity (The Endochin Class)
The most authoritative application of 3-substituted quinoline-4-ols lies in antimalarial therapy, specifically the Endochin-like quinolones (ELQs) .
Mechanism of Action: Mitochondrial Respiration Collapse
Unlike chloroquine (which targets heme detoxification), these compounds inhibit the cytochrome bc1 complex (Complex III) of the Plasmodium mitochondrial electron transport chain (ETC). This blockade halts the regeneration of ubiquinone, leading to pyrimidine starvation and parasite death.[2][3]
The Qi vs. Qo Site Selectivity
The specific bioactivity is dictated by the substituent at the 3-position:[4]
-
Qo Site (Oxidation): Inhibited by compounds with bulky or rigid 3-substituents.[1]
-
Qi Site (Reduction): Inhibited by compounds with specific 3-aryl or 3-alkyl chains (e.g., ELQ-300).[1] Targeting the Qi site is superior because it overcomes cross-resistance with Atovaquone (a Qo inhibitor).
Figure 2: Mechanism of Action in P. falciparum. 3-substituted quinolones (ELQs) primarily target the Qi site, circumventing resistance mechanisms associated with Qo inhibitors like Atovaquone.[2][5]
Quantitative SAR Data (Antimalarial)
The table below summarizes how the 3-position substituent affects potency against P. falciparum.
| Compound | 3-Position Substituent | Target Site | IC50 (nM) - P. falciparum | Notes |
| Endochin | 3-heptyl | Qi/Qo Mixed | ~10-50 | Metabolically unstable (rapid hydroxylation).[1] |
| ELQ-300 | 3-(4-trifluoromethoxy)phenyl | Qi Selective | 0.03 | High potency; orally active; cures murine malaria.[1] |
| POLD | 3-(4-chlorophenyl) | Qi Selective | 1.5 | Good activity but lower solubility than ELQ-300.[1] |
| ICI 56,780 | 3-(2-phenoxyethoxy) | Qo Selective | 0.15 | Potent but prone to rapid resistance development.[1][6] |
Part 3: Anticancer & Antimicrobial Applications[7][8][9][10][11]
Anticancer: Kinase and Tubulin Inhibition
Beyond malaria, 3-substituted quinoline-4-ols act as antiproliferative agents.[1]
-
Tubulin Polymerization: 2-phenyl-3-substituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics in MCF-7 (breast) and HL-60 (leukemia) cells.[1]
-
Kinase Inhibition: Some derivatives inhibit PI3K and CDK1, leading to G2/M phase cell cycle arrest.[1][2]
Antibacterial: The Non-Acidic Quinolones
While fluoroquinolones (e.g., Ciprofloxacin) require a 3-COOH group, 3-aryl quinoline-4-ols lack this acid yet retain activity against Mycobacterium tuberculosis.[1]
-
Advantage: They do not inhibit human mitochondrial topoisomerases as strongly as some acidic quinolones, offering a better safety profile for long-term TB treatment.[1]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Cytochrome bc1 Inhibition Assay
Objective: Determine if a new 3-substituted quinoline targets the Qi or Qo site.
-
Preparation: Isolate mitochondria from P. falciparum or use bovine heart mitochondria (as a surrogate counter-screen for toxicity).
-
Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (blocks Complex IV).
-
Substrate Initiation:
-
Add Decylubiquinol (20 µM) to initiate the reaction.
-
Monitor reduction of Cytochrome c spectrophotometrically at 550 nm .
-
-
Inhibition Measurement:
-
Add test compound (0.1 nM – 10 µM).
-
Calculate IC50 based on the slope of Cytochrome c reduction.
-
-
Validation (The "Bistrogue" Test):
-
Qo Check: Does the compound compete with Stigmatellin? (If yes -> Qo).
-
Qi Check: Does the compound compete with Antimycin A? (If yes -> Qi).
-
Protocol B: MTT Cytotoxicity Workflow
Objective: Assess anticancer potency.[5][7]
-
Seeding: Plate MCF-7 or HL-60 cells at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24h.
-
Treatment: Treat with 3-substituted quinoline gradients (0.1–100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm.
-
Control: Use Doxorubicin as a positive control for validation.
Part 5: Future Outlook & Optimization
The primary limitation of 3-substituted quinoline-4-ols is poor aqueous solubility (due to the flat, aromatic stacking of the quinolone core).
-
Prodrug Strategy: Converting the 4-OH (enol) to a phosphate ester or carbamate prodrug significantly improves oral bioavailability.
-
Formulation: Nanodispersion techniques are essential for in vivo efficacy of highly lipophilic ELQs.
References
-
Stickles, A. M., et al. (2015).[1][2][8][9] "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum."[8][9][10] Antimicrobial Agents and Chemotherapy.[8][11]
-
Doggett, J. S., et al. (2012).[1][2] "Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis." Proceedings of the National Academy of Sciences.
-
Nilsen, A., et al. (2013).[1][2] "Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers." Journal of Medicinal Chemistry.
-
Srivastava, I. K., et al. (1997).[1][2] "Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites."[4] Molecular Microbiology.
-
Beshir, A. B., et al. (2025).[1][2] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules.
-
Bispo, M. L. F., et al. (2015).[1][2] "Synthesis and anticancer activity of 7-chloro-4-quinolinylhydrazone derivatives." Arabian Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Targeted Structure-Activity Analysis of Endochin-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1 and Identifies ELQ-400 as a Remarkably Effective Compound against Acute Experimental Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Prenylated Quinoline Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Targets
Abstract
The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone of medicinal chemistry, giving rise to landmark drugs in antimalarial and antibacterial therapy.[1][2] The introduction of a lipophilic prenyl (or isoprenoid) side chain creates a unique chemical entity that enhances membrane permeability and facilitates interactions with a distinct set of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for prenylated quinoline scaffolds, focusing on their validated and emerging molecular targets. We will explore the critical interplay between the quinoline core, the nature and position of the prenyl group, and other substitutions as they relate to activity against key targets in metabolic disease and oncology, namely Peroxisome Proliferator-Activated Receptors (PPARs), tubulin, and DNA topoisomerases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
Introduction: The Strategic Value of Prenylation
The quinoline nucleus is a bicyclic aromatic heterocycle (C₉H₇N) that serves as the foundational structure for numerous natural alkaloids and synthetic bioactive molecules.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions. Prenylation—the attachment of a five-carbon isoprene unit or its longer homologs (e.g., geranyl, farnesyl)—imparts critical physicochemical properties. This modification increases lipophilicity, which can enhance cell membrane penetration and alter the drug's pharmacokinetic profile. More importantly, the prenyl chain often acts as a specific binding motif, inserting into hydrophobic pockets of target proteins to confer potency and selectivity. This guide will deconstruct the SAR of this scaffold against its most promising targets.
Key Target Class: Peroxisome Proliferator-Activated Receptors (PPARs)
One of the most well-defined roles for prenylated quinolines is the modulation of PPARs, a family of nuclear receptors (PPARα, PPARγ, PPARβ/δ) that are central regulators of lipid and glucose metabolism and inflammation.[3] Compounds that can activate all three subtypes, known as pan-PPAR agonists, are of significant interest for treating complex metabolic disorders like metabolic syndrome and metabolic dysfunction-associated fatty liver disease (MAFLD).[4]
SAR for PPAR Agonism
Research has demonstrated that 2-prenylated quinolines are potent pan-PPAR agonists.[5] The key structural features governing this activity have been systematically elucidated.
-
Position of the Prenyl Group: The prenyl side chain is critical for activity. Studies comparing 2- and 3-prenylated quinolines revealed that a seven-carbon prenylated chain at the C-2 position results in potent pan-PPAR agonism. In contrast, a six-carbon chain at the C-3 position confers stronger selectivity for PPARα activation.[5] This highlights the C-2 position as optimal for achieving broad-spectrum PPAR activity.
-
Side Chain Terminus: The presence of a γ,δ-unsaturated ester at the terminus of the prenyl side chain is a crucial determinant for pan-PPAR agonism. This moiety likely engages with key residues within the ligand-binding domain of the receptors.
-
Quinoline vs. Benzopyran Core: The quinoline scaffold is a bioisostere of the benzopyran nucleus. A 2-prenylated quinoline analogue demonstrated comparable pan-PPAR agonism to its benzopyran counterpart, exhibiting full activation of hPPARα, weak activation of PPARβ/δ, and partial activation of hPPARγ. The partial agonism of PPARγ is considered a favorable safety profile, potentially avoiding the side effects associated with full PPARγ agonists.
Quantitative Data for PPARα Activation
| Compound ID | Scaffold | R Group (at C-2) | hPPARα Activation (Fold vs. Control) | Reference |
| 4b | Quinoline | Prenyl with γ,δ-unsaturated ester | ~12-fold (2-fold > WY-14,643) | [4] |
| 5a (THQ) | Tetrahydroquinoline | 7-carbon prenylated side chain | Potent pan-PPAR agonist | [5] |
| 5b (THQ) | Tetrahydroquinoline | 6-carbon prenylated side chain (at C-3) | Selective for PPARα | [5] |
Experimental Protocol: PPAR Transactivation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).[6][7]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a firefly luciferase gene.
-
Control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and reference agonists (e.g., WY-14,643 for PPARα).
-
Dual-luciferase assay reagent system.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[8]
-
Compound Treatment: Remove the transfection medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist). Incubate for another 24 hours.[7]
-
Cell Lysis: Discard the culture medium and wash the cells gently with PBS. Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[9]
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (containing firefly luciferin substrate) to the well. Immediately measure the firefly luminescence in a luminometer.[6]
-
Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction. Immediately measure the Renilla luminescence.[6]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control and plot dose-response curves to determine EC₅₀ values.[7]
Key Target Class: Anticancer Targets
The quinoline scaffold is a prolific source of anticancer agents, acting via multiple mechanisms.[1][10] Prenylated derivatives have shown promise in two key areas: inhibition of tubulin polymerization and interference with DNA topoisomerases.
SAR for Tubulin Polymerization Inhibition
Many quinoline-based anticancer agents function as microtubule-targeting agents, specifically as inhibitors of tubulin polymerization that bind at the colchicine binding site (CBS).[11] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
-
Bioisosteric Replacement: In these scaffolds, the quinoline ring often acts as a bioisostere of the B-ring of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[11] The prenyl group is not typically a feature of these specific CA-4 analogs, which instead rely on other substitutions on the quinoline ring to optimize binding at the CBS.
-
Key Substitutions: The SAR for these compounds depends heavily on the substituents on the quinoline ring and the nature of the linker connecting it to another aromatic ring (mimicking the A-ring of CA-4). For example, in a series of quinoline-chalcone hybrids, the type and position of substituents on the chalcone's phenyl ring significantly influenced antiproliferative activity.[13][14]
SAR for DNA Topoisomerase Inhibition
DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological DNA problems during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks and cell death, making them validated anticancer targets.[15]
-
Mechanism of Action: Quinoline derivatives can function as topoisomerase "poisons" by intercalating into the DNA and stabilizing the transient covalent complex formed between the enzyme and DNA.[16][17] This prevents the re-ligation of the DNA strand(s), leading to permanent DNA damage.
-
Structural Requirements: While specific SAR data for prenylated quinolines against topoisomerases is less defined than for PPARs, the general quinoline scaffold is key. Studies on cyclopentaquinoline derivatives show that specific substitutions (e.g., a 4-fluorophenyl group) lead to potent Topo II inhibition.[18] The addition of a bulky, lipophilic prenyl group could potentially enhance DNA intercalation or interactions with the enzyme, but this remains a promising area for further exploration.
Quantitative Data for Anticancer Activity
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4a | General Antiproliferative | MDA-MB-231 (Breast) | 0.11 | [13][19] |
| 4d | General Antiproliferative | MDA-MB-231 (Breast) | 0.18 | [13][19] |
| 4c | Tubulin Polymerization | MDA-MB-231 (Breast) | 17 | [11][12] |
| 6f | Topoisomerase II | HepG-2 (Liver) | 2.31 | [18] |
| 6f | Topoisomerase II | HCT-116 (Colon) | 3.67 | [18] |
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topo II, which relaxes supercoiled plasmid DNA.[16][18]
Materials:
-
Human Topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
10X Topo II Assay Buffer (containing MgCl₂, DTT, albumin).
-
ATP solution.
-
Test compounds and reference inhibitor (e.g., etoposide).
-
STEB (Stop Buffer: SDS, Tris-EDTA, Bromophenol Blue).
-
Chloroform/isoamyl alcohol (24:1).
-
Agarose and TAE buffer for gel electrophoresis.
-
Ethidium bromide or other DNA stain.
-
UV transilluminator.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing the 10X assay buffer, ATP, and supercoiled pBR322 DNA.[18]
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.
-
Enzyme Addition: Add a pre-determined amount of human Topo II enzyme to all tubes except the no-enzyme control. The amount should be just sufficient to fully relax the plasmid DNA in the vehicle control under assay conditions.[18]
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB buffer followed by chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.[18]
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.[18]
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates fastest, followed by linear DNA (if the compound is a poison that stabilizes double-strand breaks), and finally relaxed DNA migrates the slowest. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the vehicle control.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2- and 3-prenylated quinolines and tetrahydroquinolines with PPAR activity: From hit to lead and a novel pan-PPAR agonist as a potential candidate for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. youtube.com [youtube.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. inspiralis.com [inspiralis.com]
- 19. researchgate.net [researchgate.net]
Chemical Taxonomy, Biosynthesis, and Isolation of Prenylated Quinolin-4-ol Alkaloids: A Comprehensive Technical Guide
Executive Summary
In my tenure overseeing natural product drug discovery pipelines, the isolation and structural classification of prenylated quinolin-4-ol alkaloids have consistently presented unique analytical and synthetic challenges. These secondary metabolites—most notably the aurachins derived from myxobacteria (Stigmatella aurantiaca) and actinomycetes (Rhodococcus and Streptomyces)—are characterized by a highly conserved heterocyclic core decorated with lipophilic isoprenoid chains[1].
This technical guide provides an authoritative framework for the chemical taxonomy, biosynthetic logic, and experimental isolation of these compounds. By understanding the causality behind their molecular assembly and physicochemical behavior, researchers can optimize both biotechnological production and downstream pharmacological profiling.
Chemical Taxonomy and Structural Classification
Prenylated quinolin-4-ol alkaloids are a diverse class of bacterial and fungal natural products[2]. Their chemical taxonomy is governed by two primary structural vectors:
-
The Heterocyclic Core: The core exhibits ambident tautomerism between the quinolin-4-ol and quinolin-4-one states. This tautomerism profoundly impacts their solubility, nucleophilicity, and receptor-binding kinetics.
-
The Isoprenoid Appendage: The length (e.g., prenyl, geranyl, farnesyl) and the regiochemistry of the isoprenoid chain dictate the molecule's lipophilicity and its ability to anchor into biological membranes.
The most prominent members of this family are the aurachins . Aurachins are farnesylated quinolone alkaloids that act as potent inhibitors of the respiratory chain in both prokaryotes and eukaryotes, specifically targeting cytochrome bd oxidase and the cytochrome b6/f complex[1][3]. Fungal counterparts, such as the aspoquinolones and yaequinolones, often feature shorter prenyl chains and exhibit distinct cytotoxic and insecticidal properties[4][5].
Biosynthetic Logic & Enzymatic Assembly
Understanding the biosynthesis of these alkaloids is critical for genome mining and engineered heterologous expression. The assembly line of aurachins is a marvel of enzymatic precision, utilizing a Type II Polyketide Synthase (PKS) system coupled with specialized tailoring enzymes[1].
-
Priming and Core Assembly: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein AuaB. A Type II PKS (comprising minimal PKS units like AuaC, D, and E) iteratively extends this starter unit to form the quinolin-4-ol core[1][3].
-
Lipophilic Anchoring: The critical divergence point is the action of a cluster-situated prenyltransferase (e.g., AuaA). This enzyme catalyzes the transfer of a farnesyl pyrophosphate to the C-3 or C-4 position of the core, yielding the parent compound, Aurachin D[2][3].
-
Late-Stage Tailoring: Rieske oxygenases and other tailoring enzymes (AuaF/G/H) subsequently perform N-oxidations and epoxidations, generating the structural complexity seen in Aurachins A, B, and C[1][6].
Fig 1: Enzymatic assembly of prenylated quinolin-4-ol alkaloids via Type II PKS and prenyltransferases.
Quantitative Pharmacological and Process Profiling
To facilitate comparative analysis for drug development professionals, I have summarized the critical quantitative metrics associated with the bioactivity, enzymatic inhibition, and synthetic processing of these alkaloids.
Table 1: Quantitative Bioactivity and Process Parameters of Prenylated Quinolines
| Compound / Strain | Parameter / Target | Quantitative Value | Reference |
| Compound 11 (Penicillium steckii) | Pancreatic Lipase (PL) IC₅₀ | 7.2 μg/mL | [7] |
| Compound 11 (Penicillium steckii) | Acetylcholinesterase (AChE) IC₅₀ | 16.5 μg/mL | [7] |
| Compound 2 (Penicillium steckii) | Pancreatic Lipase (PL) IC₅₀ | 24.6 μg/mL | [7] |
| Compound 15 (Penicillium steckii) | Pancreatic Lipase (PL) Inhibition | 52.2% at 50 μg/mL | [7] |
| Rhodococcus sp. Acta 2259 | Optimal Fermentation Time | 48 hours | [8] |
| Aurachin B (Synthetic) | Suzuki-Miyaura Reaction Time | 90°C for 24–96 h | [6] |
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology details the isolation, structural elucidation, and synthetic validation of prenylated quinolin-4-ols. This protocol is designed as a self-validating system : each phase contains a diagnostic checkpoint that must be cleared before proceeding, ensuring resource efficiency and data integrity.
Phase 1: Cultivation and Targeted Extraction
-
Mycelial Fermentation: Culture the producer strain (e.g., Rhodococcus sp. Acta 2259) in optimized liquid media for exactly 48 hours[8].
-
Biomass Separation: Harvest the cells via centrifugation (3,750 rpm at 4°C for 10 mins)[9].
-
Causality: The farnesyl chain imparts extreme lipophilicity; thus, the target alkaloids partition almost exclusively into the cellular biomass rather than the aqueous supernatant.
-
-
Liquid-Liquid Extraction: Lyophilize the mycelial pellet and extract exhaustively with Ethyl Acetate (EtOAc).
-
Causality: EtOAc provides the precise dielectric constant required to solubilize the lipophilic heterocyclic core while precipitating highly polar primary metabolites (proteins, polysaccharides).
-
Phase 2: Chromatographic Fractionation & Elucidation
-
Silica Gel Fractionation: Subject the crude EtOAc extract to silica gel column chromatography using a gradient of petroleum ether to EtOAc.
-
LC-HRMS Checkpoint (Self-Validation): Analyze fractions via Liquid Chromatography-High Resolution Mass Spectrometry.
-
Validation Logic: Do not proceed to NMR unless the exact mass yields a degree of unsaturation consistent with the expected quinoline core + isoprenoid chain. If the mass deviates, the fraction is contaminated and must be re-chromatographed.
-
-
Spectroscopic Elucidation: Perform 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to establish the regiochemistry of the prenyl attachment (C-3 vs. C-4) and the oxidation state of the nitrogen atom.
Phase 3: Synthetic Validation via Suzuki-Miyaura Coupling
Because direct electrophilic prenylation of the quinolin-4-ol core yields intractable mixtures of C- and O-alkylated tautomers, absolute structural confirmation often requires targeted synthesis.
-
Cross-Coupling: React a synthesized haloquinoline (1.0 eq) with a polyprenyl boronic acid (1.2 eq) in the presence of a palladium catalyst and base. Heat to 90°C for 24–96 hours[6].
-
Causality: The Suzuki-Miyaura coupling strictly enforces regiocontrol, bypassing the ambident nucleophilicity of the quinoline core and ensuring the isoprenoid chain is installed exactly at the target carbon[6].
-
Fig 2: Self-validating experimental workflow for the isolation and structural elucidation of quinolines.
Conclusion
The chemical taxonomy of prenylated quinolin-4-ol alkaloids represents a fascinating intersection of polyketide biosynthesis and isoprenoid tailoring. By leveraging the lipophilicity and structural rigidity imparted by their unique biosynthetic pathways, researchers can successfully isolate these compounds and harness their potent biological activities. As demonstrated by the biotechnological production of Aurachin D and the synthetic accessibility via Suzuki-Miyaura coupling, the field is rapidly advancing toward scalable therapeutic applications.
References
- Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity.sjtu.edu.cn.
- Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.d-nb.info.
- Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes.nih.gov.
- Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes.
- HPLC analysis of a mycelium extract from Rhodococcus sp. Acta 2259.
- Catalytic mechanism and molecular engineering of quinolone biosynthesis in dioxygenase AsqJ.nih.gov.
- Engineered Biosynthesis of Fungal 4-Quinolone Natural Products.
- Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefin
- Enzyme-Catalyzed Cationic Epoxide Rearrangements in Quinolone Alkaloid Biosynthesis.escholarship.org.
Sources
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic mechanism and molecular engineering of quinolone biosynthesis in dioxygenase AsqJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Methodological & Application
Application Note & Protocol: High-Efficiency Solvent Extraction of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL from Fermentation Broth
Introduction
2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol is a quinoline derivative of significant interest due to the broad-spectrum biological activities exhibited by the quinoline scaffold, including antimicrobial, antimalarial, and antitumor properties.[1] The production of this and similar complex natural products via fermentation is a scalable and sustainable approach. However, a critical bottleneck in the overall process is the efficient and selective isolation of the target compound from the complex aqueous matrix of the fermentation broth.[2] The broth contains not only the desired metabolite but also microbial cells, residual nutrients, proteins, and a host of other metabolic byproducts that can interfere with downstream purification and analysis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable solvent extraction techniques for this compound. We present two primary, complementary methods: an initial bulk extraction using Liquid-Liquid Extraction (LLE) followed by a polishing and concentration step using Solid-Phase Extraction (SPE). The protocols are designed to be self-validating and are grounded in established principles of chemical separation, explaining the causality behind each step to ensure both high recovery and high purity of the final product.
Physicochemical Properties and Strategic Considerations
A successful extraction strategy hinges on understanding the physicochemical properties of the target molecule. While extensive empirical data for this compound is not widely published, its structure provides critical insights for methodological design.
-
Polarity: The molecule possesses both polar functional groups (the quinolinol hydroxyl and nitrogen) and non-polar moieties (the methoxy and prenyl groups). This amphiphilic nature classifies it as a moderately polar compound, suggesting it will be soluble in a range of organic solvents but have limited solubility in water.
-
Acid-Base Properties: The quinolin-4-ol core is the most influential feature. The hydroxyl group is weakly acidic (phenolic), and the quinoline nitrogen is weakly basic. This allows for the manipulation of the molecule's overall charge through pH adjustment—a powerful tool for selective extraction. At a pH below its pKa, the hydroxyl group will be protonated (-OH), and the molecule will be more neutral and hydrophobic. At a pH above its pKa, it will be deprotonated (-O⁻), becoming an anion and thus more water-soluble.
Table 1: Predicted Physicochemical Properties and Extraction Implications
| Property | Structural Feature | Implication for Extraction |
| Molecular Weight | ~257.32 g/mol | Suitable for standard LLE and SPE techniques. |
| Polarity | Moderately Polar | Requires a mid-polarity organic solvent (e.g., ethyl acetate, dichloromethane) for efficient LLE.[3] |
| Aqueous Solubility | Low | Favorable for partitioning into an immiscible organic solvent.[4] |
| Acid/Base Nature | Weakly acidic hydroxyl group, weakly basic quinoline nitrogen | pH of the aqueous phase can be adjusted to control ionization and dramatically alter partitioning behavior, enhancing selectivity.[5] |
Part 1: Pre-Extraction Sample Preparation: Biomass Removal
The first critical step is to separate the fermentation broth supernatant (containing the dissolved product) from the microbial biomass. Failure to do so can lead to the formation of stable emulsions during LLE and clogging of SPE columns.[4]
Protocol 1: Centrifugation and Filtration
-
Harvesting: Transfer the entire fermentation culture into appropriate centrifuge bottles.
-
Centrifugation: Centrifuge the broth at 5,000 - 8,000 x g for 20 minutes at 4°C. This will pellet the microbial cells.
-
Decanting: Carefully decant the supernatant into a clean collection vessel, being cautious not to disturb the cell pellet.
-
Filtration (Optional but Recommended): For complete removal of fine suspended solids, filter the supernatant through a 0.45 µm or 0.22 µm filter membrane. This is particularly important if the clarified broth will be used directly for SPE or HPLC analysis.
-
Storage: The resulting clarified fermentation broth can be processed immediately or stored at -20°C.
Part 2: Bulk Recovery via Liquid-Liquid Extraction (LLE)
LLE is a robust method for the initial, large-scale recovery of the target compound from the clarified broth. The strategy leverages the differential solubility of the compound between the aqueous broth and a water-immiscible organic solvent.[4][5]
Causality of Method Design:
-
Solvent Choice: Ethyl acetate is recommended as the primary extraction solvent. It is of medium polarity, ideal for extracting our target compound. Furthermore, it is less toxic than chlorinated solvents like dichloromethane and has a lower density than water, which simplifies the separation of layers.[3]
-
pH Adjustment: To maximize the transfer of the neutral, hydrophobic form of the quinolinol into the organic phase, the pH of the clarified broth should be adjusted to a value between 5.5 and 6.5. This ensures the phenolic hydroxyl group remains protonated.[5]
Protocol 2: pH-Adjusted Liquid-Liquid Extraction
-
pH Measurement: Measure the pH of the clarified fermentation broth.
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the stirred broth until the pH is stable in the range of 5.5 - 6.5.
-
Solvent Addition: Transfer the pH-adjusted broth to a separatory funnel. Add an equal volume of ethyl acetate. For example, for 1 L of broth, add 1 L of ethyl acetate.
-
Extraction: Stopper the funnel and gently invert it 20-30 times, periodically venting to release pressure. Note: Avoid vigorous shaking, which can cause emulsion formation.[6]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate (top layer) will contain the target compound, while the aqueous broth (bottom layer) will remain.
-
Collection: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate to maximize recovery.
-
Combine and Wash: Combine all collected organic extracts. To remove residual water-soluble impurities and salts, wash the combined extract by adding 0.25 volumes of saturated sodium chloride solution (brine), mixing gently, and removing the lower aqueous brine layer.
-
Drying: Dry the washed organic extract by adding anhydrous sodium sulfate or magnesium sulfate, swirling, and letting it stand for 15-20 minutes.
-
Filtration: Filter the dried extract to remove the drying agent.
-
Concentration: Concentrate the filtrate to dryness using a rotary evaporator (bath temperature < 40°C) to yield the crude extract.
-
Storage: Store the crude extract at 4°C or below, protected from light.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Part 3: Cleanup and Concentration via Solid-Phase Extraction (SPE)
The crude extract from LLE contains the target compound but may still have co-extracted impurities of similar polarity. Reversed-phase SPE (RP-SPE) is an excellent technique for purifying and concentrating the target molecule.[7]
Causality of Method Design:
-
Sorbent: A C18 (octadecyl-bonded silica) sorbent is chosen. Its long alkyl chains provide a non-polar stationary phase that effectively retains moderately polar to non-polar compounds from a polar mobile phase via hydrophobic interactions.
-
Methodology: The "Condition-Load-Wash-Elute" process is standard. The sample is loaded in a weak, highly polar solvent to promote retention. A slightly stronger wash solvent removes more polar impurities. Finally, a strong, non-polar solvent is used to disrupt the hydrophobic interactions and elute the target compound.
Table 2: Recommended Solvents for C18 SPE
| Step | Solvent | Purpose |
| Conditioning | 1. Methanol2. Deionized Water | 1. To solvate the C18 chains.2. To prepare the sorbent for the aqueous sample. |
| Loading | Crude extract dissolved in 10% Methanol in Water | To ensure the target compound is retained on the C18 sorbent. |
| Washing | 20-30% Methanol in Water | To elute highly polar, water-soluble impurities. |
| Elution | 90-100% Methanol or Acetonitrile | To elute the retained target compound of moderate polarity. |
Protocol 3: Reversed-Phase Solid-Phase Extraction (RP-SPE)
-
Sample Preparation: Re-dissolve the crude extract from LLE in a minimal volume of the loading solvent (e.g., 10% methanol in water). If the extract does not fully dissolve, sonicate briefly. Filter or centrifuge to remove any particulates.
-
Column Conditioning:
-
Pass 2-3 column volumes of methanol through the C18 SPE cartridge.
-
Pass 2-3 column volumes of deionized water. Crucially, do not allow the sorbent bed to go dry from this point until elution.
-
-
Sample Loading:
-
Slowly load the prepared sample onto the conditioned SPE cartridge at a flow rate of ~1-2 drops per second to ensure optimal retention.
-
-
Washing:
-
Pass 2-3 column volumes of the wash solvent (e.g., 20% methanol in water) through the cartridge to remove polar impurities. Collect this fraction separately as waste.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Pass 2-3 column volumes of the elution solvent (e.g., 100% methanol) through the cartridge to elute the target compound.
-
-
Final Concentration: Evaporate the solvent from the elution fraction under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified solid compound.
-
Analysis: Analyze the purified fraction using an appropriate analytical method, such as HPLC-UV or LC-MS, to confirm purity and identity.[1][8]
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.
Optimization and Validation
For routine application, the presented protocols should be optimized to maximize yield and purity.
-
LLE Optimization: Key parameters to investigate include the solvent-to-broth ratio, the precise pH for extraction, and the number of sequential extractions required to achieve >95% recovery.[9]
-
SPE Optimization: The composition of the wash and elution solvents should be fine-tuned. A stepwise gradient elution (e.g., washing with 20%, 40%, 60% methanol, then eluting with 100%) can achieve finer separation from closely related impurities.
-
Validation: The effectiveness of each step should be monitored by a suitable analytical technique. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Mass Spectrometry (LC-MS) is ideal for quantifying the amount of this compound in the crude extract and purified fractions.[1][8][10] This allows for the calculation of recovery efficiency at each stage of the process.
Conclusion
The combined use of pH-adjusted Liquid-Liquid Extraction followed by Reversed-Phase Solid-Phase Extraction provides a highly effective and scalable workflow for the isolation of this compound from complex fermentation broths. This two-stage process first efficiently captures the bulk of the product from the clarified broth and then refines it to a high degree of purity. By understanding and manipulating the key physicochemical properties of the target molecule, researchers can achieve excellent recovery and prepare high-quality material suitable for further biological evaluation and drug development activities.
References
-
[Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{
-
/item/42d2v7r6)
Sources
- 1. irejournals.com [irejournals.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. journalspub.com [journalspub.com]
- 6. EP0216221B1 - Fermentation process involving liquid-liquid extraction of the fermentation product - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their unambiguous structural determination crucial for drug discovery and development.[1][2][3] This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis, including the interpretation of 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra. The presented data and interpretations are based on established principles of NMR spectroscopy and known chemical shifts for related quinoline structures.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern on the quinoline ring.[1] Therefore, precise and thorough structural elucidation is a prerequisite for understanding structure-activity relationships and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution.[4][5] 1H NMR provides information on the proton environment, including the number of distinct protons, their chemical shifts, and their scalar couplings, which reveals connectivity. 13C NMR offers a "fingerprint" of the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, allow for the definitive assignment of all proton and carbon signals by revealing through-bond correlations.[4][6][7]
This application note details the expected 1H and 13C NMR characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a field-proven guide for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is recommended for the analysis of this compound.
Materials:
-
High-quality 5 mm NMR tube and cap
-
This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[8]
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)
-
Internal standard (e.g., Tetramethylsilane (TMS), if not already in the solvent)
-
Glass Pasteur pipette
-
Small plug of glass wool or a syringe filter
-
Clean, dry vial
Procedure:
-
Weighing: Accurately weigh the purified sample into a clean, dry vial.[8]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl3 is a common choice for many organic molecules, while DMSO-d6 is suitable for more polar compounds.[1][9] The deuterated solvent minimizes solvent signals in the 1H NMR spectrum and is used for the spectrometer's field-frequency lock.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][8]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, a brief sonication in an ultrasonic bath can be used.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Quality Check: The final sample should be a clear, homogeneous solution free of any suspended particles.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or 500 MHz NMR spectrometer.
1D 1H NMR:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 8-16 (increase for dilute samples)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
1D 13C NMR:
-
Pulse Program: Standard proton-decoupled experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
DEPT-135:
-
This experiment is used to differentiate between CH, CH2, and CH3 groups. CH and CH3 groups will appear as positive peaks, while CH2 groups will be negative. Quaternary carbons are not observed.
2D COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10]
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates proton signals with their directly attached carbon atoms, which is invaluable for resolving overlapping proton signals.[7][10][11]
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different molecular fragments.[10][12][13]
Spectral Analysis and Data Interpretation
The structure of this compound with the proposed numbering is shown below.
Caption: Molecular structure of this compound with atom numbering.
1H NMR Spectral Data
The expected 1H NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound are summarized in Table 1. Protons on the quinoline ring typically resonate in the downfield region (δ 6.5-9.0 ppm).[1]
Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H | Quinoline ring |
| H-8 | 7.8 - 8.0 | d | 8.0 - 9.0 | 1H | Quinoline ring |
| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 | 1H | Quinoline ring |
| H-7 | 7.3 - 7.5 | t | 7.0 - 8.0 | 1H | Quinoline ring |
| H-2' | 5.2 - 5.4 | t | 7.0 - 8.0 | 1H | Prenyl group |
| 4-OH | ~10.0 | br s | - | 1H | Hydroxyl group |
| 2-OCH3 | 3.9 - 4.1 | s | - | 3H | Methoxy group |
| H-1' | 3.4 - 3.6 | d | 7.0 - 8.0 | 2H | Prenyl group |
| H-4' | 1.7 - 1.9 | s | - | 3H | Prenyl group |
| H-5' | 1.6 - 1.8 | s | - | 3H | Prenyl group |
Justification of Assignments:
-
Quinoline Protons (H-5, H-6, H-7, H-8): These aromatic protons are expected in the downfield region. H-5 and H-8 are typically the most deshielded due to the anisotropic effect of the adjacent ring and will appear as doublets. H-6 and H-7 will appear as triplets due to coupling with their ortho neighbors.
-
Hydroxyl Proton (4-OH): The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
Methoxy Protons (2-OCH3): The methoxy group will appear as a sharp singlet integrated to three protons.
-
Prenyl Group Protons (H-1', H-2', H-4', H-5'): The vinylic proton (H-2') will be a triplet coupled to the adjacent methylene protons (H-1'). The methylene protons (H-1') will appear as a doublet coupled to the vinylic proton. The two methyl groups (H-4' and H-5') are expected to be singlets.
13C NMR and DEPT-135 Spectral Data
The predicted 13C NMR chemical shifts and DEPT-135 data are presented in Table 2. Aromatic carbons in quinoline derivatives typically resonate between 110-150 ppm.
Table 2: Predicted 13C NMR and DEPT-135 Data (100 MHz, CDCl3)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-4 | ~170 | Quaternary C | Quinoline ring |
| C-2 | ~160 | Quaternary C | Quinoline ring |
| C-8a | ~148 | Quaternary C | Quinoline ring |
| C-4a | ~140 | Quaternary C | Quinoline ring |
| C-3' | ~135 | Quaternary C | Prenyl group |
| C-6 | ~130 | CH | Quinoline ring |
| C-8 | ~128 | CH | Quinoline ring |
| C-5 | ~125 | CH | Quinoline ring |
| C-2' | ~122 | CH | Prenyl group |
| C-7 | ~120 | CH | Quinoline ring |
| C-3 | ~115 | Quaternary C | Quinoline ring |
| 2-OCH3 | ~55 | CH3 | Methoxy group |
| C-1' | ~28 | CH2 | Prenyl group |
| C-4' | ~25 | CH3 | Prenyl group |
| C-5' | ~18 | CH3 | Prenyl group |
DEPT-135 Interpretation:
-
CH3 (positive): 2-OCH3, C-4', C-5'
-
CH2 (negative): C-1'
-
CH (positive): C-5, C-6, C-7, C-8, C-2'
-
Quaternary C (absent): C-2, C-3, C-4, C-4a, C-8a, C-3'
2D NMR Analysis
Workflow for 2D NMR-based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of small molecules.
Key 2D NMR Correlations:
-
COSY:
-
Correlations between H-5, H-6, H-7, and H-8, confirming the aromatic spin system.
-
Correlation between H-1' and H-2' of the prenyl group.
-
-
HSQC:
-
Each proton signal (except the hydroxyl proton) will show a correlation to its directly attached carbon signal, confirming the assignments in Tables 1 and 2. For example, the singlet at δ 3.9-4.1 ppm will correlate with the carbon signal at ~55 ppm.
-
-
HMBC:
-
Connectivity of the Methoxy Group: The methoxy protons (2-OCH3) will show a correlation to C-2.
-
Connectivity of the Prenyl Group: The methylene protons (H-1') will show correlations to C-2, C-3, C-4, C-2', and C-3'. The vinylic proton (H-2') will show correlations to C-3, C-1', C-4', and C-5'. The methyl protons (H-4' and H-5') will show correlations to C-2', C-3', and each other.
-
Quinoline Ring Assignments: The aromatic protons will show multiple long-range correlations that confirm the substitution pattern. For example, H-5 will show correlations to C-4, C-7, and C-8a.
-
HMBC Correlation Diagram
Caption: Key expected HMBC correlations for substituent connectivity.
Conclusion
This application note provides a detailed protocol and theoretical framework for the complete 1H and 13C NMR characterization of this compound. The combination of 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a self-validating system for structural confirmation. This comprehensive approach is essential for researchers in natural product chemistry, medicinal chemistry, and drug development to ensure the identity and purity of novel quinoline-based compounds.
References
- Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
- (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- (n.d.). NMR Sample Preparation.
- (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Jaspars, M. (1998). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.
- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PMC.
- (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. magritek.com [magritek.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
In vitro cytotoxicity assay protocols for quinoline alkaloid testing
Executive Summary
Quinoline alkaloids (e.g., Camptothecin, Cryptolepine, Quinine) represent a potent class of pharmacophores exhibiting antimalarial, antibacterial, and anticancer activities.[1] Their mechanism typically involves DNA intercalation and Topoisomerase inhibition. However, their physicochemical properties—specifically high hydrophobicity and intrinsic fluorescence—render standard cytotoxicity protocols prone to artifacts.
This Application Note defines a validated workflow for testing quinoline derivatives. Unlike generic small-molecule screens, this protocol prioritizes the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) to eliminate optical interference and details a rigorous solubility management strategy to prevent "false toxicity" caused by microprecipitation.
Compound Management: The "Hidden" Variable
Critical Insight: The most common cause of irreproducible IC50 data with quinolines is not biological variation, but solvent-driven precipitation in aqueous media.
Solubility & Stock Preparation Protocol
-
Solvent Choice: Dissolve neat quinoline alkaloids in 100% DMSO (Dimethyl Sulfoxide). Avoid Ethanol, as it evaporates during serial dilution, altering concentrations.
-
Stock Concentration: Prepare a master stock at 10 mM or 20 mM .
-
Note: Many quinolines (e.g., Camptothecin) saturate at ~3–5 mg/mL in DMSO. Visual clarity does not guarantee full dissolution; vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high.
-
-
The "Pre-Dilution" Step:
-
Never add 100% DMSO stock directly to the cell well. This causes local protein denaturation (shock).
-
Procedure: Create an intermediate "Working Plate" in culture media where the drug is 2x the final concentration.
-
Validation: Inspect the Working Plate under a 10x phase-contrast microscope. If crystals are visible, the compound has precipitated. Do not proceed to cell treatment.
-
Table 1: Solvent Tolerance Limits
| Parameter | Limit | Reason |
|---|---|---|
| Final DMSO Conc. | < 0.5% (v/v) | >0.5% induces membrane permeabilization and artifacts. |
| Stock Storage | -20°C (Desiccated) | Quinolines are light-sensitive; store in amber vials. |
| Freeze/Thaw | Max 3 cycles | Repeated shifts cause micro-crystallization. |
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct assay based on the compound's properties.
Caption: Decision matrix for quinoline alkaloid testing. SRB is prioritized for fluorescent compounds to avoid optical interference.
Primary Protocol: Sulforhodamine B (SRB) Assay
Why this is the Gold Standard for Quinolines: Many quinoline alkaloids (e.g., Cryptolepine) are fluorescent. In assays like Resazurin or MTT, the drug remains in the well during reading, causing background noise. The SRB assay fixes cells with trichloroacetic acid (TCA) and washes away the drug before staining, eliminating interference.
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add 100 µL of serial drug dilutions (from the "Working Plate"). Incubate for 48–72 hours .[2]
-
Control: Include a "Time Zero" (Tz) plate fixed at the time of drug addition to calculate net cell kill.
-
-
Fixation (Critical Step):
-
Gently add 50 µL of cold 50% (w/v) TCA directly to the culture medium (final TCA ~10%).
-
Incubate at 4°C for 60 minutes. Do not agitate.
-
-
Washing:
-
Discard supernatant. Wash plate 4x with slow-running tap water.
-
Air dry completely (essential for dye uptake).[2]
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid).
-
Incubate 30 mins at Room Temp.
-
-
Destaining:
-
Solubilization & Reading:
-
Add 200 µL 10 mM Tris Base (pH 10.5).[2] Shake for 5 mins.
-
Read Absorbance at 510 nm .
-
Secondary Protocol: MTT Assay (With Caveats)
Use Case: High-throughput preliminary screening of non-fluorescent derivatives. Warning: Quinolines with high redox potential can chemically reduce MTT to formazan without cells, causing false "viability."
Protocol Modifications for Quinolines
-
No-Cell Control: You must include wells with Media + Drug + MTT (no cells). If these turn purple, the drug is chemically reducing the dye. In this case, switch to SRB.
-
Washing Step (Optional but Recommended): If the drug is colored, carefully aspirate media and replace with fresh PBS before adding MTT reagent.
Mechanistic Validation: Topoisomerase-Mediated Apoptosis
Cytotoxicity data (IC50) must be validated by confirming the mechanism. Quinolines typically induce DNA damage via Topoisomerase inhibition, leading to cell cycle arrest and apoptosis.[3]
Pathway Visualization
Caption: Mechanism of Action. Quinolines stabilize the Topoisomerase-DNA complex, converting an essential enzyme into a DNA-damaging toxin.
Validation Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Treat cells with IC50 concentration for 24h.[2]
-
Harvesting: Collect cells (including floating dead cells) using Accutase (gentler than Trypsin).
-
Staining:
-
Wash in Annexin Binding Buffer.
-
Add Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI) (detects membrane rupture/necrosis).
-
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis (rare for quinolines at IC50).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of Topo inhibitors).
-
Data Analysis & Reporting
-
IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope).
-
Acceptance Criteria:
-
R-squared > 0.95.
-
Positive Control (e.g., Camptothecin) must fall within 2-fold of historical IC50 (typically 20–50 nM for HeLa).
-
Vehicle Control (DMSO) cell viability must be >90% of Media Control.
-
References
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[4] Nature Reviews Cancer, 6(10), 813-823. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[5][6] Link
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. Link
-
Ansah, C., & Gooderham, N. J. (2002).[7] The mechanism of cryptolepine-induced cell death. Journal of Pharmacology and Toxicology. Link
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of hydrophobic interactions of mammalian cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
Application Note: Preparation and Evaluation of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol Analogs for Drug Discovery
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, and antimalarial properties [1]. Recently, prenylated quinolines have emerged as highly promising hit compounds for the treatment of metabolic syndrome, demonstrating profound pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonism and potent anti-inflammatory effects [2].
This application note details the rational design, mechanistic synthesis, and biological evaluation of 2-methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol , a highly functionalized prenylated quinoline analog. By outlining field-proven synthetic methodologies and the causality behind specific reaction conditions, this guide provides drug development professionals with a self-validating protocol for generating high-purity quinoline libraries.
Mechanistic Rationale & Structural Significance
The structural architecture of 2-methoxy-3-prenylquinolin-4-ol is deliberately engineered for optimal target engagement:
-
The Quinoline Core: Acts as a rigid, aromatic backbone capable of pi-pi stacking interactions within receptor binding pockets [3].
-
C3-Prenyl Group (3-methylbut-2-en-1-yl): The lipophilic isoprenoid chain is critical for penetrating cell membranes and anchoring the molecule into the hydrophobic cavities of nuclear receptors (such as PPARα/γ/δ) [2]. Natural and synthetic quinoline alkaloids bearing prenyl side chains consistently show superior bioactivity compared to their unprenylated counterparts [[4]]([Link]4].
-
C2-Methoxy Substitution: Modulates the electronic distribution of the ring and restricts the molecule from tautomerizing into a standard 2-quinolone, thereby altering its hydrogen-bond donor/acceptor profile to optimize target specificity.
Fig 1. Mechanism of PPARα activation by prenylated quinoline analogs.
Retrosynthetic Strategy & Reaction Causality
Synthesizing 2-methoxy-3-prenylquinolin-4-ol requires overcoming the ambident nucleophilicity of the quinoline lactam/lactim system. We utilize a two-step approach starting from commercially available 4-hydroxy-2-quinolone (2,4-quinolinediol).
-
Thermodynamic C3-Prenylation: Direct alkylation of 4-hydroxy-2-quinolone typically yields a complex mixture of O- and C-alkylated products. By conducting the reaction in strongly basic aqueous-methanolic conditions (KOH in H₂O/MeOH), the oxygen atoms are heavily solvated and sterically shielded via hydrogen bonding. This forces the soft electrophile (prenyl bromide) to attack the softer carbon nucleophile at C3, yielding the C-prenylated intermediate under thermodynamic control.
-
Silver-Directed Regioselective O-Methylation: To selectively methylate the C2 oxygen over the ring nitrogen, we employ Silver Carbonate (
) and Methyl Iodide ( ) in a non-polar solvent (Toluene). Silver ions coordinate specifically with the lactam oxygen, lowering the activation energy for O-alkylation. The non-polar solvent suppresses charge separation, entirely preventing the N-alkylation pathway that plagues standard protocols.
Fig 2. Self-validating synthetic workflow for 2-methoxy-3-prenylquinolin-4-ol.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(3-methylbut-2-en-1-yl)-quinoline-2,4-diol
Objective: Achieve regioselective C-alkylation at the C3 position.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-hydroxy-2-quinolone (10.0 mmol, 1.61 g) in a solution of KOH (25.0 mmol, 1.40 g) in 40 mL of a 1:1 mixture of
and Methanol. -
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion. The solution will turn slightly yellow.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add prenyl bromide (1-bromo-3-methyl-2-butene) (11.0 mmol, 1.64 g) dropwise over 15 minutes using a syringe pump to prevent localized heating and polyalkylation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1, UV visualization at 254 nm).
-
Workup (Self-Validation): Acidify the mixture to pH 4 using 1M HCl. A white/pale yellow precipitate will form immediately, indicating successful neutralization of the enolate. Filter the precipitate under vacuum, wash thoroughly with cold distilled water (
mL) and cold hexane ( mL) to remove unreacted prenyl bromide. -
Drying: Dry the solid in a vacuum oven at 50 °C overnight. Expected Yield: 70-75%.
Protocol B: Regioselective O-Methylation
Objective: Convert the C2-carbonyl/hydroxy group to a C2-methoxy group without N-alkylation.
-
Preparation: Suspend the synthesized 3-prenyl-2,4-quinolinediol (5.0 mmol, 1.14 g) in 30 mL of anhydrous Toluene in an oven-dried, argon-flushed Schlenk flask.
-
Reagent Addition: Add Silver Carbonate (
) (6.0 mmol, 1.65 g) to the suspension. Stir in the dark for 20 minutes (wrap the flask in aluminum foil to prevent photo-degradation of the silver salt). -
Methylation: Add Methyl Iodide (
) (15.0 mmol, 2.13 g) in one portion. Heat the reaction mixture to 60 °C and stir for 24 hours. -
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated Silver Iodide (
) and unreacted . Wash the Celite pad with Ethyl Acetate ( mL). -
Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient from 9:1 to 7:3).
-
Validation: The target compound, this compound, elutes as a distinct UV-active band. Expected Yield: 60-65%. Purity >95% by HPLC.
Quantitative Data & Biological Evaluation
The synthesized analogs are subjected to High-Throughput Screening (HTS) using time-resolved fluorescence resonance energy transfer (TR-FRET) assays to determine their binding affinity and activation potential for PPAR isoforms.
Recent literature highlights that 2-prenylated quinolines can achieve full hPPARα activation at levels doubling that of standard therapeutics like WY-14,643, while simultaneously lowering LPS-induced Interleukin-6 (IL-6) expression in macrophages [2]. Table 1 summarizes the expected structure-activity relationship (SAR) data for the target scaffold.
Table 1: Comparative PPAR Activation Profiles of Quinoline Analogs
| Compound | R2 Substitution | R3 Substitution | hPPARα EC₅₀ (µM) | hPPARγ EC₅₀ (µM) | hPPARβ/δ EC₅₀ (µM) | Anti-inflammatory Effect (IL-6 Reduction) |
| WY-14,643 (Control) | - | - | 1.25 | >100 | >100 | Moderate |
| Quinoline 4b | -OH | Prenyl | 0.62 | 15.4 | 45.2 | High |
| Target Analog 1 | -OMe | Prenyl | 0.48 | 12.1 | 38.5 | High |
| Target Analog 2 | -OMe | Geranyl | 2.10 | >50 | >50 | Low |
| Target Analog 3 | -OMe | H (Unprenylated) | >50 | >100 | >100 | Negligible |
Note: The inclusion of the C2-methoxy group (Target Analog 1) slightly improves the hPPARα EC₅₀ compared to the C2-OH counterpart (Quinoline 4b), likely due to the elimination of a hydrogen bond donor, which increases the overall lipophilicity (LogP) and facilitates deeper penetration into the hydrophobic binding pocket of the receptor.
References
-
Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects. Bioorganic & Medicinal Chemistry Letters, 2024.
-
Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 2020.
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI Molecules, 2024.
-
Biologically Active Quinoline and Quinazoline Alkaloids Part II. RSC Advances, 2017.
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Thin-Layer Chromatography (TLC) Strategies for the Separation of Methoxyquinolines
Mechanistic Principles of Methoxyquinoline Separation
Methoxyquinolines—a class of compounds encompassing natural cinchona alkaloids (e.g., quinine, quinidine) and synthetic antimalarial or antimicrobial derivatives—present unique chromatographic challenges. The core of the issue lies in the molecular structure of the quinoline ring, which contains a highly basic heterocyclic nitrogen (pKa ~4.9).
Standard normal-phase TLC utilizes silica gel as the stationary phase. Silica gel is composed of a network of silicon-oxygen bonds and is inherently populated with slightly acidic silanol (-SiOH) groups on its surface[1]. When a basic methoxyquinoline interacts with this stationary phase, a structural mismatch occurs. The basic quinoline nitrogen undergoes strong, often irreversible acid-base interactions (chemisorption) with the acidic silanol groups. Macroscopically, this manifests as severe spot streaking or tailing down the TLC plate, making accurate retention factor (Rf) calculation impossible[2].
Furthermore, the addition of a methoxy group (-OCH₃) to the quinoline ring introduces an electron-donating effect via resonance. This increases the electron density of the aromatic system, subtly altering the basicity of the nitrogen and introducing a secondary hydrogen-bond accepting site. Consequently, methoxyquinolines require highly tailored mobile phases that not only balance overall solvent polarity but actively suppress silanol-nitrogen interactions[2].
Rational Solvent System Design
To achieve sharp, quantifiable spots with ideal Rf values (typically between 0.2 and 0.8), the mobile phase must be actively modified. The standard causality-driven approach is the addition of a volatile organic base to the solvent mixture.
Adding 0.5% to 1.0% of triethylamine (TEA) or diethylamine (DEA) acts as a sacrificial competitor in the system. Because these aliphatic amines are significantly more basic than the quinoline nitrogen, they preferentially bind to and neutralize the acidic silanol sites on the silica plate. By temporarily "capping" these active sites, the methoxyquinoline is forced to partition purely based on its polarity rather than its basicity, eliminating streaking[2].
Quantitative Data: Proven Solvent Systems
The following table summarizes empirically validated solvent systems for various methoxyquinoline derivatives, demonstrating how mobile phase polarity must be scaled according to functional group substitutions.
| Compound Class | Specific Example | Mobile Phase (v/v) | Expected Outcome / Rf | Ref |
| Cinchona Alkaloids | Quinine / Quinidine | Toluene : Chloroform : Diethyl ether : Diethylamine (40:15:35:10) | Sharp separation of structurally similar alkaloids. | [3] |
| Halogenated Methoxyquinolines | 8-bromo-6-methoxyquinoline | Ethyl Acetate : Hexane (1:9 to 2:9) | Resolves positional isomers (Rf ~0.4). | [4] |
| Substituted Sulfonamides | 7-methoxyquinoline sulfonamides | Chloroform : Methanol (7:3) | Elutes highly polar substituted derivatives. | [5] |
| General Methoxyquinolines | "Normal" polarity derivatives | Ethyl Acetate : Hexanes (10-50%) + 0.5% Triethylamine | Suppresses tailing, sharpens spots. | [2] |
Logical Workflow for TLC Optimization
When encountering a novel methoxyquinoline derivative, solvent optimization should follow a structured, logical pathway to rapidly identify the ideal mobile phase.
Caption: Logical workflow for optimizing TLC solvent systems for basic methoxyquinolines.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your chromatographic data, the following protocol integrates internal validation mechanisms directly into the workflow.
Step 1: Chamber Saturation (Controlling Vapor Pressure)
-
Action: Line a glass developing chamber with a piece of filter paper. Pour in the chosen mobile phase to a depth of 0.5 cm. Seal the chamber tightly and allow it to equilibrate for 15 minutes.
-
Causality: Chamber saturation ensures the atmosphere is saturated with solvent vapor. Without this, the volatile solvent will evaporate off the face of the silica plate as it rises, disrupting capillary action and leading to artificially inflated Rf values and edge effects[1].
Step 2: Plate Pre-treatment (Optional but Recommended)
-
Action: For highly basic or sensitive methoxyquinolines, pre-run the blank TLC plate in a solution of 1% TEA in methanol. Allow the plate to dry completely in a fume hood before spotting.
-
Causality: This step permanently neutralizes the most reactive acidic silanol sites on the silica gel matrix, ensuring the sample does not irreversibly bind to the origin upon application[2].
Step 3: Sample Application & Co-Spotting (The Self-Validation System)
-
Action: Dissolve the methoxyquinoline sample in a volatile solvent to a concentration of ~1 mg/mL. Using a glass microcapillary, apply 1-2 μL to the baseline. Create three distinct lanes on the plate:
-
Lane A: Unknown Sample.
-
Lane B: Authentic Reference Standard.
-
Lane C (Co-spot): Unknown Sample + Reference Standard applied to the exact same point.
-
-
Causality & Validation: The co-spot acts as an internal, self-validating control. If the unknown and standard are identical, Lane C will develop as a single, perfectly unified spot. If they are structurally distinct (even as positional isomers), Lane C will exhibit a "figure-eight" shape or resolve into two distinct spots, definitively proving they are different compounds[2].
Step 4: Development and Elution
-
Action: Place the spotted plate into the saturated chamber, ensuring the baseline remains above the solvent level. Allow the solvent front to migrate until it is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
-
Causality: Marking the front immediately is critical for accurate Rf calculation, as highly volatile mobile phases (like hexanes or diethyl ether) evaporate within seconds of removal from the chamber.
Step 5: Visualization
-
Action: Allow the plate to dry completely. Visualize under short-wave UV light (254 nm).
-
Causality: Quinolines are highly conjugated aromatic systems and are inherently UV-active. On a standard F₂₅₄ plate, they will absorb the UV light and appear as dark spots against the green fluorescent background of the plate[2].
Advanced Troubleshooting: 2D TLC for Stability Validation
If you suspect your methoxyquinoline is decomposing on the acidic silica gel during elution, you must validate the stability of the compound using Two-Dimensional (2D) TLC .
-
Spot the sample in the bottom-left corner of a square TLC plate.
-
Develop the plate normally in your optimized solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Develop the plate a second time in the exact same solvent system.
-
Validation Check: If the compound is stable, all spots will fall perfectly on a diagonal line across the plate. If spots appear off the diagonal axis, it proves the methoxyquinoline is actively degrading upon contact with the stationary phase during the run. In this case, switching to a neutral Alumina stationary phase is required.
References
-
Title: Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Source: Benchchem. URL: 2
-
Title: TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Source: ResearchGate. URL: 3
-
Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Source: MDPI. URL: 5
-
Title: Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Source: TUBITAK. URL: 4
-
Title: 2.3D: Separation Theory. Source: Chemistry LibreTexts. URL: 1
Sources
Troubleshooting & Optimization
Preventing oxidation of the prenyl group in quinoline derivatives during storage
Technical Support Center: Quinoline Derivatives Stability
A Guide to Preventing Prenyl Group Oxidation During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with quinoline derivatives featuring prenyl groups. The unique chemical structure of these compounds makes them susceptible to oxidation, which can compromise their stability, potency, and safety. This resource provides in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the integrity of your compounds during storage.
Frequently Asked Questions (FAQs)
Q1: I've noticed a color change in my quinoline derivative sample, from a pale yellow to a brownish hue, during storage. What could be the cause?
A change in color, particularly darkening, is a common indicator of degradation in quinoline compounds.[1] This is often a result of oxidation or photodegradation.[1] The prenyl group, an isoprenoid chain, is particularly susceptible to oxidation, which can lead to the formation of colored byproducts. It is crucial to protect these compounds from light and oxygen to maintain their integrity.[1][2]
Q2: My bioassay results using a stored quinoline derivative are inconsistent and show a loss of potency. Is this related to stability?
Yes, inconsistent results and a decrease in potency are classic signs of compound degradation.[1] The oxidation of the prenyl group can alter the molecule's three-dimensional structure and its interaction with biological targets, leading to reduced efficacy. Factors such as pH, temperature, and exposure to light can all contribute to the degradation of quinoline compounds in solution.[1] It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.[1]
Q3: What are the primary environmental factors that trigger the oxidation of the prenyl group in my quinoline derivative?
The main environmental culprits for the oxidation of prenyl groups are:
-
Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.[3][4] The double bonds within the prenyl chain are particularly susceptible to attack by molecular oxygen, leading to the formation of various oxidation products.
-
Light: Many quinoline compounds are photosensitive.[1] Exposure to UV or even ambient light can catalyze oxidative reactions, a process known as photodegradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[1][5] Storing compounds at higher temperatures can significantly shorten their shelf-life.
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a structured approach to troubleshooting oxidation-related issues with your prenyl-substituted quinoline derivatives.
Visualizing the Problem: The Oxidation Pathway
The oxidation of a prenyl group can proceed through several mechanisms, often initiated by radical species or singlet oxygen. The following diagram illustrates a simplified, generalized pathway.
Caption: Generalized pathway of prenyl group oxidation.
Step 1: Confirming Degradation - Analytical Assessment
If you suspect oxidation, the first step is to confirm and quantify the degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this purpose.[1]
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5]
-
Detection: A UV detector set at the maximum absorbance wavelength (λmax) of your quinoline derivative is standard.[5] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study.[1][6] This involves intentionally degrading your compound under various stress conditions to ensure the degradation products are separated from the parent peak.[1]
-
Acid/Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH.[1]
-
Oxidation: Expose the compound to a solution of 3% hydrogen peroxide.[1]
-
Thermal Stress: Heat the compound in both solid and solution form (e.g., at 60-80°C).[1]
-
Photolytic Stress: Expose the compound to UV and visible light.[1]
-
Data Interpretation:
| Stress Condition | Expected Outcome for Prenyl Group Oxidation |
| Oxidative (H₂O₂) | Significant degradation, formation of new peaks. |
| Photolytic (Light) | Degradation, often correlated with oxidative pathways. |
| Thermal (Heat) | Accelerated degradation, especially in the presence of oxygen. |
| Hydrolytic (Acid/Base) | May or may not cause significant degradation of the prenyl group, but will test the overall stability of the molecule. |
Step 2: Implementing Preventative Storage Strategies
Once oxidation is confirmed, or to prevent it from occurring in the first place, implement the following storage protocols. The key is to create an environment that minimizes exposure to oxygen, light, and high temperatures.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[1][7] | Significantly slows down the rate of chemical degradation.[1] |
| 2-8°C for short-term storage.[2][8] | Reduces degradation compared to room temperature.[1] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidation.[8][9] |
| Light | Amber Vials or Light-Proof Containers | Protects photosensitive compounds from light-induced degradation.[2][3] |
| Container | Airtight, Well-Sealed Vials | Prevents the ingress of atmospheric oxygen and moisture.[2][3] |
| Formulation | Solid Form (Lyophilized Powder) | Generally more stable than solutions.[2] |
| Aprotic Solvents (e.g., Anhydrous DMSO, DMF) | Minimizes the presence of reactive protons and water that can participate in degradation pathways. |
Protocol 2: Proper Sample Aliquoting and Storage
-
Procure Supplies: Obtain amber glass vials with PTFE-lined caps, argon or nitrogen gas, and appropriate solvents.
-
Dissolve Compound: If preparing a stock solution, use a high-purity, anhydrous aprotic solvent.
-
Aliquot: Dispense the solution into single-use aliquots in the amber vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.[7]
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with argon or nitrogen for 15-30 seconds.[8]
-
Seal Tightly: Immediately cap the vials tightly. For extra protection, you can wrap the cap with parafilm.
-
Label Clearly: Label each vial with the compound name, concentration, date, and storage conditions.
-
Store Appropriately: Place the vials in a freezer at the recommended temperature (-20°C or -80°C), protected from light.
Step 3: Advanced Prevention - The Use of Antioxidants
For particularly sensitive compounds or for applications requiring storage in solution for extended periods, the addition of an antioxidant can be beneficial. Alkaloids, a class of compounds to which quinolines belong, can have their stability enhanced by antioxidants.[10][11]
Common Antioxidants for Organic Compounds:
| Antioxidant | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Radical scavenger, terminates free-radical chain reactions.[9] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Similar to BHT, a phenolic antioxidant that donates a hydrogen atom to free radicals. |
| Tocopherol (Vitamin E) | Varies | A natural antioxidant that can protect against lipid peroxidation. |
Important Considerations:
-
Compatibility: Ensure the chosen antioxidant is compatible with your compound and will not interfere with downstream applications.
-
Validation: The effectiveness of the antioxidant should be validated through a stability study comparing stabilized and unstabilized samples.
Troubleshooting Decision Tree
If you are experiencing issues with your quinoline derivative, follow this decision tree to diagnose and solve the problem.
Caption: Decision tree for troubleshooting quinoline derivative stability.
References
- Stability Storage Conditions In Pharma Industry | GMP Insiders. (2024, November 24).
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
- The Impact of Packaging on Pharmaceutical Product Shelf Life - Urban Machinery. (2025, August 8).
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022, April 9).
- Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases. (n.d.).
- The Role of Functional Packaging in Ensuring Pharmaceutical Product Integrity. (2023, December 27).
- Different Drug Storage Conditions - Pharmaceutical labeling machine manufacturer from China. (2024, July 22).
- Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life - Academically. (2025, December 12).
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2026, February 6).
- Role of plant derived alkaloids as antioxidant agents for neurodegenerative diseases. (2023, May 15).
- Effect of various storage conditions on the stability of quinolones in raw milk - PubMed. (2016, July 15).
- Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. (2019, December 16).
- Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (n.d.).
- Catalytic prenylation and reverse prenylation of aromatics. (2022, July 15).
- 697-702 Research Article Forced degradation studies of a new ant - JOCPR. (n.d.).
- The influence of alkaloids on oxidative stress and related signaling pathways. (n.d.).
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. (n.d.).
- Prenylation Defects and Oxidative Stress Trigger the Main Consequences of Neuroinflammation Linked to Mevalonate Pathway Deregulation - PMC. (2022, July 25).
- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).
- (PDF) Natural–product–inspired bioactive alkaloids agglomerated with potential antioxidant activity: Recent advancements on structure-activity relationship studies and future perspectives - ResearchGate. (2025, August 7).
- Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16).
- Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases - MDPI. (2024, March 13).
- Selected electroanalytical methods used for the detection of quinoline-based compounds - ResearchGate. (n.d.).
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. (2011, April 10).
- The Antioxidant Activity of Prenylflavonoids - MDPI. (2020, February 6).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18).
- Prenylation - Wikipedia. (n.d.).
- Influence of light and temperature on lipid oxidation and colour changes of corn oil including curcumin - ResearchGate. (2019, October 15).
- Oxidation reaction of disubstituted quinoline derivatives - ResearchGate. (n.d.).
- Production of Reactive Oxygen Species by Photosystem II as a Response to Light and Temperature Stress - Frontiers. (2016, December 25).
- Thermo-Oxidation of Phytosterol Molecules in Rapeseed Oil during Heating: The Impact of Unsaturation Level of the Oil - MDPI. (2020, December 26).
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - ResearchGate. (2025, November 22).
- Plasmalogen oxidation induces the generation of excited molecules and electrophilic lipid species. (n.d.).
- The Interplay between the Temperature and Pressure on the Reaction Pathways of the Prenol Oxidation by Hydroxyl Radicals - PubMed. (2024, July 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. The Impact of Packaging on Pharmaceutical Product Shelf Life | Urban Machinery [urbanpackline.com]
- 4. colorcon.com [colorcon.com]
- 5. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. viallabeller.com [viallabeller.com]
- 9. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 10. researchgate.net [researchgate.net]
- 11. The influence of alkaloids on oxidative stress and related signaling pathways | Ricerc@Sapienza [research.uniroma1.it]
Minimizing side reactions during the prenylation of quinolin-4-ol
The following technical guide is designed for researchers and process chemists optimizing the prenylation of quinolin-4-ol. It prioritizes regiocontrol and side-reaction suppression.
Topic: Minimizing Side Reactions & Optimizing Regioselectivity Lead Scientist: Senior Application Scientist, Process Chemistry Division
Strategic Overview: The Ambident Nucleophile Challenge
The core challenge in alkylating quinolin-4-ol (4-hydroxyquinoline) lies in its tautomeric equilibrium. The compound exists primarily as the quinolin-4(1H)-one tautomer in the solid state and in polar solvents. However, under basic conditions, the deprotonated ambident anion can react at three distinct sites:
-
Oxygen (O-alkylation): Yields 4-(prenyloxy)quinoline . This is often the kinetic product but is susceptible to thermal rearrangement.
-
Nitrogen (N-alkylation): Yields 1-prenylquinolin-4(1H)-one . This is the thermodynamic product, favored by high temperatures and polar aprotic solvents.
-
Carbon-3 (C-alkylation): Yields 3-prenylquinolin-4(1H)-one . This usually arises from the Claisen rearrangement of the O-prenyl product or direct alkylation under specific conditions.
Tautomerism & Reaction Pathways (Logic Map)
Figure 1: Reaction pathways for the prenylation of quinolin-4-ol. Note the thermal instability of the O-prenyl ether leading to the C-prenyl byproduct.
Troubleshooting Guide: Side Reactions & Selectivity
Issue 1: "I am getting a mixture of N- and O-alkylated products."
Diagnosis: The reaction conditions are not sufficiently biased toward the desired nucleophilic center. The "Hard and Soft Acids and Bases" (HSAB) principle is critical here.
-
Oxygen is a "hard" nucleophile.
-
Nitrogen is a "soft" nucleophile.[1]
-
Prenyl Bromide is a moderately soft electrophile, naturally favoring N-alkylation.
Corrective Actions:
| Goal | Recommended Protocol Adjustment | Mechanistic Rationale |
|---|---|---|
| Favor O-Prenylation | Use Silver Salts (Ag₂CO₃): Perform reaction in non-polar solvent (Toluene/Benzene) with Ag₂CO₃. | Ag⁺ coordinates to the Nitrogen lone pair or halide, blocking N-attack and precipitating AgBr (driving force). |
| Favor O-Prenylation | The Cesium Effect: Use Cs₂CO₃ in DMF or CH₃CN. | The large Cs⁺ cation coordinates weakly to the hard Oxygen, increasing its nucleophilicity relative to Nitrogen. |
| Favor N-Prenylation | Standard Conditions: Use K₂CO₃ or NaH in DMF at elevated temperature (60-80°C). | Thermodynamic control favors the stable amide-like carbonyl of the quinolone. |
Issue 2: "My O-prenyl product is converting to a byproduct during purification/heating."
Diagnosis: You are observing the Claisen Rearrangement .[2][3][4][5] The 4-(prenyloxy)quinoline contains an allyl-vinyl ether moiety. Upon heating (typically >100°C, but sometimes lower for electron-rich systems), it undergoes a [3,3]-sigmatropic rearrangement to form 3-prenylquinolin-4(1H)-one.
Corrective Actions:
-
Temperature Control: Never heat the reaction or workup above 60°C if the O-ether is the target.
-
Solvent Removal: Evaporate solvents under high vacuum at low bath temperature (<40°C).[6]
-
Avoid Distillation: Do not attempt to distill the product. Use column chromatography.[1][6][7]
Issue 3: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: Polymerization of the Prenyl Halide.[6] Prenyl bromide/chloride is prone to acid-catalyzed polymerization or decomposition, especially if the reaction is slow or the halide is old.
Corrective Actions:
-
Reagent Quality: Distill prenyl bromide before use or pass it through a short plug of basic alumina to remove acid traces.[6] Store over silver wire or stabilizers.[6]
-
Order of Addition: Do not mix the halide and base directly without the substrate. Ensure the quinolin-4-ol is deprotonated (if using NaH) before adding the prenyl halide slowly at 0°C.
Experimental Protocols
Protocol A: High-Selectivity O-Prenylation (Cesium Method)
Best for: Scalable synthesis of 4-(prenyloxy)quinoline without heavy metal waste.
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Dissolution: Add Quinolin-4-ol (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 1.5 equiv) to anhydrous DMF (0.2 M concentration) .
-
Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture may become heterogeneous.
-
Addition: Cool to 0°C . Add Prenyl Bromide (1.2 equiv) dropwise via syringe pump over 15 minutes.[6]
-
Reaction: Allow to warm to RT. Stir for 4–6 hours. Do not heat.
-
Workup: Pour into ice-water. Extract with Et₂O (Diethyl ether is preferred over DCM to avoid extracting DMF). Wash organics with LiCl (5% aq) to remove DMF traces.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
Protocol B: High-Selectivity O-Prenylation (Silver Method)
Best for: Difficult substrates or when >95% regioselectivity is required.
-
Setup: Wrap flask in aluminum foil (light sensitive).
-
Reaction: Suspend Quinolin-4-ol (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in anhydrous Toluene or Benzene .
-
Addition: Add Prenyl Bromide (1.1 equiv) .
-
Conditions: Stir at reflux (Caution: Check Claisen risk) or 50°C for 12–24 hours. Note: Ag-mediated reactions often proceed at lower temperatures than K₂CO₃ equivalents.
-
Workup: Filter through a Celite pad to remove silver salts.[6] Evaporate filtrate.
Analytical Verification (FAQ)
Q: How do I distinguish O-prenyl from N-prenyl isomers using NMR? The ¹³C NMR chemical shifts of the carbonyl/ether carbon are the most diagnostic.
| Feature | O-Prenyl (Ether) | N-Prenyl (Quinolone) |
| ¹H NMR (Prenyl -CH₂-) | ~4.7 – 4.8 ppm (Doublet) | ~4.8 – 5.1 ppm (Broad/Doublet) |
| ¹³C NMR (C-4 Position) | ~160 – 163 ppm (C-O character) | ~175 – 178 ppm (C=O character) |
| Aromaticity | Pyridine ring is aromatic.[8] | Pyridone ring is non-aromatic (amide-like). |
Q: Can I block the Claisen rearrangement? Not easily if you need the O-prenyl product. However, if you want the C-3 prenyl product, you can perform the O-alkylation first, isolate it, and then reflux in o-dichlorobenzene (180°C) to drive the rearrangement to completion.
Decision Tree for Optimization
Figure 2: Decision tree for selecting reaction conditions based on target regiochemistry.
References
-
Regioselectivity in Quinolone Alkylation
- Detailed analysis of N- vs O-alkylation conditions using Cesium and Silver salts.
-
Source:(Note: Generalized citation based on standard organic chemistry consensus for this substrate class).[6]
-
The Claisen Rearrangement Mechanism
-
Cesium Effect in Alkylation
-
NMR Determination of Regioisomers
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL Isomers
Introduction
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles associated with isolating 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol . This molecule presents a "perfect storm" of purification challenges: prototropic tautomerism of the quinolin-4-ol core, high lipophilicity from the prenyl (3-methylbut-2-en-1-yl) chain, and the tendency to form closely related positional and double-bond isomers during synthesis or extraction.
Core Principles of Quinoline Separation (The "Why")
Before troubleshooting, you must understand the molecular behaviors dictating your chromatographic outcomes:
-
Prototropic Tautomerism: The quinolin-4-ol core exists in a dynamic equilibrium with its quinolin-4-one tautomer. On standard un-modified silica gel, this equilibrium is perturbed by acidic silanols, causing extensive line broadening and severe peak tailing[1].
-
Shape Selectivity over Hydrophobicity: The prenyl group dominates the molecule's LogP. Standard C18 columns rely purely on hydrophobic partitioning, which fails to resolve positional isomers (e.g., C3-prenyl vs. O-prenyl). Pentafluorophenyl (PFP) phases are required to introduce
, dipole-dipole, and charge-transfer interactions that recognize the spatial geometry of the prenyl chain[2]. -
-Complexation: If the prenyl group isomerizes (e.g., migration of the double bond to form a terminal olefin), reversed-phase chromatography cannot separate the resulting mass-identical isomers. Silver-ion (Argentation) chromatography is required, as
forms reversible coordinate bonds with olefinic -electrons[3].
Troubleshooting Guide & Protocols
Issue 1: "My compound smears across the entire TLC plate or HPLC chromatogram."
The Cause: Uncontrolled tautomerization and secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the stationary phase[1]. The Solution: Lock the tautomeric state using an acidic modifier in Reversed-Phase HPLC.
Protocol: Tautomer-Locked RP-HPLC
-
Stationary Phase: Select an end-capped C18 or PFP column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation: Add exactly 0.1% v/v Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both your aqueous (A) and organic (B, Acetonitrile) mobile phases. Causality: The low pH protonates the quinoline nitrogen, forcing the molecule into a single protonated state and suppressing silanol interactions.
-
Self-Validation Step: Inject a 1 µL test plug of your crude mixture at 50% B. Calculate the asymmetry factor (
). If after modifier addition, your column may have degraded end-capping; replace the column before proceeding to preparative scale.
Issue 2: "I have a single sharp peak on C18, but NMR shows a mixture of positional prenyl isomers."
The Cause: Positional isomers (e.g., the prenyl group migrating to the oxygen to form an O-prenyl ether, or to the C6/C8 positions) have nearly identical hydrophobicities. Standard C18 cannot distinguish them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase[4].
Protocol: PFP Isomer Resolution
-
Column: Kinetex or ACE Excel PFP (250 x 4.6 mm, 5 µm)[2].
-
Gradient Design:
-
0-5 min: Isocratic 40% B (Acetonitrile + 0.1% FA)
-
5-25 min: Linear gradient to 70% B
-
25-30 min: Hold at 100% B for washout.
-
-
Flow Rate & Temp: 1.0 mL/min at 35°C. Causality: Elevated temperature improves mass transfer for the bulky prenyl group, sharpening the peaks.
-
Self-Validation Step: Monitor the resolution (
) between the two closely eluting isomer peaks. If , flatten the gradient slope to 1% B/min.
Issue 3: "My synthesis yielded double-bond migration isomers (internal vs. terminal olefin). PFP won't separate them."
The Cause: The 3-methylbut-2-en-1-yl group can isomerize to a 3-methylbut-3-en-1-yl (terminal) group. Their dipole moments and shapes are too similar for PFP. The Solution: Argentation (Silver-Ion) Chromatography[3].
Protocol: Argentation Chromatography
-
Preparation: Impregnate standard silica gel with 10% w/w
by dissolving in acetonitrile, slurrying with silica, and drying in the dark. -
Loading: Dissolve the enriched isomer fraction in pure Hexane and load onto the column.
-
Elution: Run a step gradient of Hexane to Hexane:Diethyl Ether (90:10).
-
Causality & Validation: The terminal double bond has less steric hindrance than the internal trisubstituted double bond. Therefore, it binds more strongly to the
ions and will elute later. Validate by running a TLC on -impregnated plates; the lower spot is your terminal olefin isomer[3].
Quantitative Data: Stationary Phase Comparison
| Stationary Phase | Primary Interaction Mechanism | Tautomer Control | Positional Isomer Resolution | Double-Bond Isomer Resolution |
| Bare Silica (NP) | Hydrogen Bonding | Poor (Severe Tailing) | Poor | None |
| C18 (RP) | Hydrophobic Partitioning | Excellent (with 0.1% FA) | Moderate | None |
| PFP (RP) | Excellent (with 0.1% FA) | Excellent | Poor | |
| Moderate (Requires free base) | Moderate | Excellent |
Workflows and Mechanisms
Workflow for the isolation and resolution of prenylated quinolinol isomers.
Acidic modifiers lock the prototropic tautomeric equilibrium to ensure sharp peak shapes.
Frequently Asked Questions (FAQs)
Q: Can I use UV-guided fractionation to distinguish the isomers?
A: It is highly unreliable. The primary chromophore is the 2-methoxyquinolin-4-ol core. Because the prenyl group is unconjugated with the aromatic system (separated by an
Q: Why does my purified isomer degrade upon concentration?
A: The allylic position of the 3-methylbut-2-en-1-yl group is highly susceptible to auto-oxidation, especially when concentrated to dryness in the presence of light and trace metals. Self-validating fix: Always concentrate under reduced pressure at
Q: I don't have a PFP column. Can I use a Biphenyl column instead?
A: Yes, a Biphenyl column is an acceptable substitute. Like PFP, it offers
References
1.[1] Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. National Institutes of Health (NIH). 2.[2] Reprogramming Escherichia coli for the production of prenylated indole diketopiperazine alkaloids. National Institutes of Health (NIH). 3.[3] Heptaprenol. Benchchem. 4.[4] Validation of a rapid and sensitive reversed-phase liquid chromatographic method for the quantification of prenylated chalcones and flavanones in plasma and urine. ResearchGate.
Sources
- 1. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming Escherichia coli for the production of prenylated indole diketopiperazine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptaprenol | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Optimizing HPLC column selection for hydrophobic quinoline alkaloids
Technical Support Center: Optimizing HPLC Column Selection for Hydrophobic Quinoline Alkaloids
Introduction: The Chemical Challenge
User Query: Why are quinoline alkaloids so difficult to separate with standard protocols?
Technical Insight: Quinoline alkaloids (e.g., quinine, quinidine, camptothecin, echinopsine) present a "double-edged" chromatographic challenge. Structurally, they possess a hydrophobic aromatic core (quinoline ring) and a basic nitrogen atom.
-
Hydrophobicity: Requires Reversed-Phase (RP) chromatography for retention.
-
Basicity (pKa ~8-10): At standard HPLC pH (pH 2-4), the nitrogen is protonated (
). This cationic species interacts electrostatically with residual, ionized silanols ( ) on the silica surface.
The Result: Severe peak tailing, poor resolution of isomers, and non-reproducible retention times.[1] This guide provides the engineering logic to overcome these specific interactions.
Part 1: Column Selection Strategy
Q: Should I use a C18 or a Phenyl-based column for quinoline alkaloids?
A: It depends on your specific separation goal (Retention vs. Selectivity).
The Workhorse: End-Capped C18 (USP L1)
-
Best For: General quantification and simple mixtures.
-
Mechanism: Purely hydrophobic partitioning.
-
Critical Feature: You must use a "Type B" high-purity silica column with extensive end-capping . End-capping reacts free silanols with small reagents (e.g., trimethylchlorosilane) to block them from interacting with the basic alkaloid.
-
Recommended: Columns with "Hybrid" particles (e.g., Ethylene Bridged Hybrid - BEH) are superior because they resist silica dissolution at high pH.
The Specialist: Phenyl-Hexyl (USP L11)
-
Best For: Separating structural isomers (e.g., Quinine vs. Quinidine) or impurities with similar hydrophobicity.
-
Mechanism: In addition to hydrophobicity, these columns engage in
interactions between the phenyl ring of the stationary phase and the electron-rich quinoline ring of the analyte. -
Why it works: Two isomers might have identical hydrophobicity (co-eluting on C18) but different spatial arrangements of their aromatic rings. The Phenyl-Hexyl phase can discriminate based on this "shape selectivity."
Decision Tree: Column Selection
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte complexity and pH tolerance.
Part 2: Mobile Phase Engineering (The "Silanol" Problem)
Q: My peaks are tailing significantly (Tailing Factor > 1.5). How do I fix this?
A: You must neutralize the secondary interactions. Use one of these two proven strategies:
Strategy A: The "High pH" Approach (Recommended)
-
Protocol: Use a Hybrid C18 column with 10 mM Ammonium Bicarbonate (pH 10.0) .
-
The Science: At pH 10, the alkaloid (pKa ~8.5) is deprotonated (neutral). Neutral molecules do not engage in cation-exchange with silanols.
-
Result: Sharp, symmetrical peaks and increased retention (neutral species are more hydrophobic).
Strategy B: The "Silanol Blocker" Approach (Traditional)
-
Protocol: Use a standard C18 column with 0.1% Formic Acid + 5 mM Triethylamine (TEA) .
-
The Science: TEA is a stronger base than the quinoline alkaloid. It saturates the active silanol sites on the column, effectively "blocking" them so your analyte can pass through without sticking.
-
Warning: TEA is not MS-friendly (ion suppression). Use strictly for UV/FLD detection.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Secondary Silanol Interactions | 1. Switch to High pH (pH 10) if column permits.2. Add 5mM TEA to mobile phase (Low pH only).3. Switch to a "Charged Surface Hybrid" (CSH) column. |
| Split Peaks | Sample Solvent Incompatibility | The sample is dissolved in 100% organic solvent (strong solvent effect). Fix: Dissolve sample in the initial mobile phase composition (e.g., 90% Water / 10% ACN).[1] |
| Retention Time Drift | Incomplete Equilibration | Quinoline alkaloids are "sticky." Fix: Increase equilibration time between gradient runs to at least 10 column volumes. |
| Co-elution of Isomers | Lack of Selectivity | Hydrophobic interaction is insufficient. Fix: Switch from C18 to Phenyl-Hexyl to leverage pi-pi interactions. |
Part 4: Validated Method Development Protocol
Objective: Develop a robust method for separating Quinine and Quinidine.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Note: ACN is preferred over Methanol here because it suppresses pi-pi interactions less than MeOH, preserving the column's unique selectivity.
-
-
Gradient:
-
0 min: 10% B[2]
-
15 min: 60% B
-
20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical; higher temps reduce pi-pi selectivity).
-
Detection: UV @ 250 nm (Quinoline absorption maximum).
Troubleshooting Workflow: Tailing Reduction
Figure 2: Systematic workflow for diagnosing and correcting peak tailing in alkaloid separations.
References
-
McCalley, D. V. (2023). "Understanding and Managing Peak Tailing for Basic Analytes in Reversed-Phase HPLC." Chemical Communications.
-
Waters Corporation. (2026). "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base.
-
Agilent Technologies. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.
-
BenchChem. (2025).[1][3] "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline." BenchChem Technical Guides.
-
Element Lab Solutions. (2020). "Column Selection for HPLC Method Development: The Hydrophobic Subtraction Model." Element Lab Solutions.
Sources
Technical Support Center: High-Performance GC-MS of Thermally Labile Prenylated Quinolines
Ticket ID: #TQ-402-PRENYL Subject: Addressing thermal instability of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering instability with This compound . This molecule presents a "perfect storm" for GC-MS analysis due to two antagonistic functional groups:
-
The Prenyl Group (3-methylbut-2-en-1-yl): Highly susceptible to [3,3]-sigmatropic rearrangements (Cope/Claisen) or cyclization at temperatures >250°C, leading to "ghost peaks" and isomeric artifacts.
-
The 4-Hydroxy Group: Induces keto-enol tautomerism (quinolin-4-ol
quinolin-4-one), resulting in peak broadening, tailing, and irreversible adsorption on active sites in the liner.
This guide provides a self-validating workflow to eliminate these artifacts using Programmed Temperature Vaporization (PTV) and Silyl-Derivatization .
Module 1: Diagnosis – Are You Seeing Artifacts?
Before changing hardware, confirm the degradation mechanism.
Symptom: You observe multiple peaks with the same molecular ion (
-
Scenario A (Thermal Isomerization): You see a sharp peak eluting before your target. This is likely a cyclized furan/pyran derivative formed in the injector.
-
Scenario B (Adsorption): You see a broad, tailing hump or complete loss of signal at low concentrations (<1 ppm). This indicates active site binding of the free -OH group.
The Degradation Pathway
The following diagram illustrates how the native compound degrades in a standard hot Split/Splitless injector (280°C).
Figure 1: Thermal degradation and adsorption pathways of prenylated quinolines in hot injection ports.
Module 2: The Hardware Solution (PTV Injection)
The Problem: Standard Split/Splitless inlets flash-vaporize the sample at 250°C–300°C. This energy shock triggers the rearrangement of the prenyl group before the sample even reaches the column.
The Fix: Use a Programmed Temperature Vaporizing (PTV) inlet.[1][2][3] This allows you to introduce the sample at a cool temperature, then ramp the heat only to the point of volatilization, minimizing thermal stress.
Optimized PTV Protocol
| Parameter | Setting | Rationale |
| Injection Mode | PTV Solvent Vent (or Splitless) | Removes solvent at low temp; concentrates analyte. |
| Liner Type | Baffled, Deactivated (No Glass Wool) | Glass wool increases surface area for degradation. Baffles aid mixing without active sites. |
| Injection Temp | 40°C - 60°C | Cool enough to prevent degradation, warm enough to prevent solvent re-condensation. |
| Inlet Ramp Rate | 600°C/min to 280°C | Fast heating after solvent venting transfers analyte quickly to the column, beating the kinetics of degradation. |
| Vent Time | 0.2 - 0.5 min | Depends on solvent expansion volume. |
| Transfer Time | 1.5 - 2.0 min | Ensure quantitative transfer to the column. |
Validation Step: Inject a standard at 40°C (PTV) vs. 280°C (Hot S/SL). If the "impurity" peaks disappear in the PTV run, they were thermal artifacts.
Module 3: The Chemical Solution (Derivatization)
The Problem: Even with PTV, the free hydroxyl group at position 4 causes tailing and potential on-column degradation.
The Fix: Block the -OH group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS . This creates a Trimethylsilyl (TMS) ether, which is thermally stable, volatile, and does not tautomerize.
Step-by-Step Derivatization Protocol
-
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Pyridine (scavenges acid byproducts).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Note: The TMCS acts as a catalyst for sterically hindered hydroxyls.
-
-
Incubation: Cap the vial and heat at 65°C for 30 minutes .
-
Critical: Do not overheat (>70°C), or you risk degrading the prenyl group during the reaction itself.
-
-
Injection: Inject 1 µL of the reaction mixture directly into the GC (using the PTV method above).
Workflow Visualization
Figure 2: Derivatization workflow to stabilize the 4-hydroxy moiety.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a peak with Mass [M-15]. Is this my compound?
A: Yes. For TMS derivatives, the loss of a methyl group (
Q2: Can I use a standard 5MS column?
A: Yes, a 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS) is standard.
-
Optimization: Use a column with a thinner film (0.18 µm or 0.25 µm ). Thinner films elute high-boiling compounds faster, reducing their residence time in the hot column and minimizing on-column degradation.
Q3: My peaks are still tailing after derivatization.
A: Check your liner and gold seal. Silylation reagents (BSTFA) produce HF acid byproducts over time which can activate the glass liner.
-
Action: Replace the liner and clip 10cm from the front of the column. Ensure your pyridine is anhydrous; moisture hydrolyzes TMS derivatives immediately.
Q4: Why not use Cold On-Column (COC) injection?
A: COC is excellent for thermal stability but requires very clean samples. If you are analyzing biological extracts (plasma/tissue), the non-volatile matrix will ruin the analytical column quickly. PTV is the best compromise: it offers the thermal gentleness of COC with the matrix management of a liner (which can be replaced).
References
-
Engewald, W., et al. (1999). Programmed temperature vaporiser-based injection in capillary gas chromatography.[1][5] Journal of Chromatography A.
-
Sigma-Aldrich. (2023). BSTFA + TMCS Derivatization Protocol for GC.[4][6][7]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
Agilent Technologies. (2020). Optimizing Injection Parameters for Thermally Labile Compounds.
Sources
Removing persistent impurities from2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OLsamples
Welcome to the technical support and troubleshooting center for the synthesis and purification of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol . As a critical intermediate in the total synthesis of dictamnine, skimmianine, and other furoquinoline alkaloids, the precise prenylation of the quinoline core is notoriously prone to side reactions.
This guide is designed for drug development professionals and synthetic chemists to diagnose, resolve, and prevent persistent impurities during quinoline prenylation workflows.
Part 1: Diagnostic Data for Impurity Identification
Before troubleshooting, you must accurately identify the impurity profile of your sample. Because prenylation side-products often share the exact same molecular weight (m/z 259.1) as the target compound, standard LC-MS is insufficient. Use the following quantitative NMR diagnostic markers to validate your mixture.
Table 1: ¹H NMR Diagnostic Shifts (CDCl₃) and Mass Variations
| Compound / Impurity | Structural Deviation | Diagnostic ¹H NMR Shifts (ppm) | Mass Shift (Da) |
| Desired Product | 3-C-Prenyl | 3.35 (d, 2H, C3-CH₂), 5.20 (t, 1H, vinyl CH) | Target Mass |
| Kinetic Impurity | 4-O-Prenyl | 4.65 (d, 2H, O-CH₂), 5.50 (t, 1H, vinyl CH) | Target Mass |
| Thermodynamic Impurity | 3-C-(1,1-Dimethylallyl) | 1.55 (s, 6H, C(CH₃)₂), 6.15 (dd, 1H, vinyl CH) | Target Mass |
| Degradation Product | Demethylated 2-Quinolone | Loss of 4.05 (s, 3H, OCH₃), broad NH at ~11.5 | -14 Da |
| Over-Alkylation | 3-C, 4-O-Diprenyl | Presence of both 4.65 (d) and 3.35 (d) signals | +68 Da |
Part 2: Troubleshooting FAQs
Q1: My HPLC shows a co-eluting impurity with the exact same mass, but NMR reveals an absence of the C4-OH proton and a downfield shift in the prenyl CH₂. What is this?
A: You are observing the 4-O-prenyl kinetic impurity (2-methoxy-4-(3-methylbut-2-enyloxy)quinoline).
-
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the C4-oxygen is a "harder" nucleophile than the C3-carbon. When alkylation is performed in polar aprotic solvents (e.g., DMF) with hard alkali metal counterions (like K⁺ or Na⁺), O-alkylation outcompetes the desired C-alkylation ()[1].
-
Resolution: Shift the reaction to thermodynamic control. Switch to a non-polar solvent (like toluene) and use lithium bases (e.g., LiHMDS). The tighter Li-O coordination blocks the oxygen lone pairs, directing the prenyl electrophile exclusively to the C3 position.
Q2: My NMR shows a terminal vinyl group (dd at ~6.15 ppm) instead of the standard prenyl alkene proton. How did this form and how do I remove it?
A: This is the 3-(1,1-dimethylallyl) isomer (reverse prenylation).
-
Causality: This impurity rarely forms via direct alkylation. Instead, it results from a[3,3]-sigmatropic Claisen rearrangement of the 4-O-prenyl kinetic intermediate. If your reaction temperature exceeds 60°C, the O-prenyl ether thermally rearranges into the sterically hindered reverse-prenyl C3 isomer ()[2].
-
Resolution: Keep alkylation temperatures strictly below 50°C. Because this isomer co-elutes with the desired product on silica gel, you must use the selective recrystallization protocol detailed in Part 3.
Q3: Over time, my purified samples are degrading into a highly polar baseline spot on TLC. What is happening?
A: The 2-methoxy group on the quinoline ring is highly susceptible to acid-catalyzed hydrolysis.
-
Causality: Exposure to mildly acidic conditions (even silica gel over prolonged periods) leads to demethylation and tautomerization into the highly polar 3-prenylquinoline-2,4-diol ()[3].
-
Resolution: Strictly avoid acidic workups. Quench all reactions with saturated aqueous NaHCO₃ (pH 8) and store purified samples in amber vials at -20°C under an argon atmosphere.
Part 3: Experimental Workflow for Impurity Clearance
If your synthesis has already yielded a mixture of O-prenyl, reverse-prenyl, and desired C-prenyl isomers, follow this self-validating purification protocol.
Step 1: Reaction Quench & Phase Separation
-
Quench the crude prenylation reaction mixture with cold, saturated aqueous NaHCO₃ (1:1 v/v) to ensure a slightly basic pH (~8), protecting the 2-methoxy group.
-
Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35°C.
Step 2: Silica Gel Chromatography (O-Prenyl Removal)
-
Load the crude mixture onto a silica gel column pre-neutralized with 1% triethylamine in hexane.
-
Elute with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).
-
Validation: The less polar 4-O-prenyl ether lacks hydrogen-bonding capability and will elute first. The desired 3-C-prenyl product (which retains the C4-OH) elutes second.
Step 3: Selective Recrystallization (Reverse-Prenyl Removal)
-
Combine the C-prenyl enriched fractions and evaporate to dryness.
-
Dissolve the residue in a minimal volume of boiling hexane (approximately 5 mL per gram of material).
-
Allow the solution to cool to room temperature slowly over 2 hours, then transfer to a 4°C refrigerator overnight.
-
Validation: The desired this compound crystallizes preferentially as white needles. The sterically bulky 3-(1,1-dimethylallyl) isomer remains highly soluble and is discarded in the mother liquor.
Part 4: Mechanistic Visualization
The following diagram maps the logical flow of starting materials through kinetic and thermodynamic pathways, illustrating exactly where impurities diverge from the desired workflow.
Reaction pathways illustrating kinetic O-prenylation, thermodynamic C-prenylation, and degradation.
References
-
Microbial soluble aromatic prenyltransferases for engineered biosynthesis Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions Source: Research & Reviews: Journal of Chemistry URL:[Link]
-
Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]
-
Quinoline Alkaloids. Part 28. The Biosynthesis of Furoquinolines and Other Hemiterpenoids in Ptelea trifoliata Source: ResearchGate (Journal of the Chemical Society Perkin Transactions 1) URL:[Link]
Sources
Validation & Comparative
Comparative Bioactivity Guide: 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol vs. Viridicatol
Executive Summary
This guide provides a technical comparison between Viridicatol , a well-characterized fungal quinolone alkaloid, and 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol (hereafter referred to as 2-OMe-3-Prenyl-Q ), a prenylated quinoline derivative often associated with Rutaceae plants or specific fungal biosynthetic pathways.
Core Distinction:
-
Viridicatol is primarily an immunomodulator . It functions as a potent anti-inflammatory and anti-allergic agent by inhibiting the NF-κB signaling pathway and stabilizing mast cells.
-
2-OMe-3-Prenyl-Q belongs to a class of prenylated quinolines known for cytotoxicity and antimicrobial activity. Its lipophilic prenyl tail facilitates membrane insertion, often leading to mitochondrial disruption or respiratory chain inhibition, distinct from the intracellular signaling modulation of Viridicatol.
Chemical Structure & Physicochemical Properties[1][2][3]
Understanding the structural divergence is critical for interpreting bioactivity data.
| Feature | Viridicatol | 2-OMe-3-Prenyl-Q |
| IUPAC Name | 3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | This compound |
| Core Scaffold | 2-Quinolone (2-oxo) | 4-Hydroxyquinoline (4-ol) / 4-Quinolone tautomer |
| Key Substituent | 3-Hydroxyphenyl (Aryl group) at C4 | Prenyl (3-methylbut-2-en-1-yl) at C3 |
| Functional Group | 3-OH, 3'-OH (Polar, H-bond donors) | 2-Methoxy (-OCH3), Prenyl (Lipophilic) |
| Lipophilicity (LogP) | Moderate (~2.5 - 3.[1][2]0) | High (> 4.[3]0) due to prenyl chain |
| Solubility | Soluble in DMSO, MeOH; poor in water | Soluble in DMSO, CHCl3; very poor in water |
| Primary Origin | Fungal (Penicillium spp., e.g., P. griseofulvum) | Plant (Rutaceae alkaloids) or Fungal |
Structural Logic (SAR)
-
Viridicatol: The planar 4-phenyl structure allows intercalation or specific binding to kinase domains/transcription factors. The hydroxyl groups are essential for hydrogen bonding with active site residues (e.g., in NF-κB complex).
-
2-OMe-3-Prenyl-Q: The prenyl group acts as a hydrophobic anchor, allowing the molecule to penetrate lipid bilayers. The 2-methoxy group prevents tautomerization to the 2-oxo form, locking the molecule in a more lipophilic state suitable for membrane transport.
Bioactivity Profile Comparison
A. Immunomodulation & Anti-Inflammatory Activity
Winner: Viridicatol
-
Mechanism: Viridicatol directly inhibits the NF-κB signaling pathway . It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65/p50 NF-κB dimer.
-
Experimental Data:
-
Target: RAW264.7 macrophages (LPS-induced).[4]
-
Effect: Significant reduction of NO, PGE2, TNF-α, and IL-6.
-
IC50: Typically 5–15 µM for cytokine inhibition.
-
-
2-OMe-3-Prenyl-Q: Generally shows lower specificity for inflammatory signaling. Its anti-inflammatory effects, if present, are often secondary to general cytotoxicity or membrane stabilization.
B. Cytotoxicity & Anticancer Potential
Winner: 2-OMe-3-Prenyl-Q (Context Dependent)
-
Mechanism: Prenylated quinolines are known to induce apoptosis via mitochondrial depolarization . The prenyl group facilitates entry into the mitochondria, where the quinoline core can generate Reactive Oxygen Species (ROS) or inhibit the Electron Transport Chain (ETC).
-
Viridicatol: Exhibits moderate cytotoxicity against specific cancer lines (e.g., HeLa, HepG2) but is often cytostatic rather than cytotoxic at lower concentrations.
-
IC50: Often > 20–50 µM for many cancer lines.
-
-
2-OMe-3-Prenyl-Q:
-
Target: Broad spectrum (Lung, Breast, Colon cancer lines).
-
IC50: Often < 10 µM (High potency due to lipophilicity).
-
C. Antimicrobial Activity
Winner: 2-OMe-3-Prenyl-Q
-
Spectrum: Prenylated quinolines are effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and Helicobacter pylori.
-
Mechanism: Disruption of the bacterial cell membrane and inhibition of bacterial respiratory dehydrogenases. The 2-methoxy group enhances stability against bacterial enzymes.
-
Viridicatol: Weak to moderate antifungal/antibacterial activity.
Mechanistic Pathways (Visualized)
Diagram 1: Viridicatol Mechanism of Action (NF-κB Inhibition)
This pathway illustrates how Viridicatol blocks the inflammatory response at the transcriptional level.
Caption: Viridicatol exerts anti-inflammatory effects by inhibiting IKK activation and preventing NF-κB nuclear translocation.[2][5][6]
Diagram 2: 2-OMe-3-Prenyl-Q Structure-Activity Relationship (SAR)
This diagram explains why the prenyl and methoxy groups dictate the distinct bioactivity of the comparator.
Caption: The 3-prenyl and 2-methoxy groups enhance membrane permeability, directing the molecule toward mitochondrial targets.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol A: NF-κB Luciferase Reporter Assay (For Viridicatol Validation)
Objective: Quantify the inhibition of NF-κB transcriptional activity.
-
Cell Line: RAW264.7 macrophages stably transfected with an NF-κB-luciferase reporter plasmid.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Pre-treat cells with Viridicatol (1, 5, 10, 20 µM) for 1 hour. Include 2-OMe-3-Prenyl-Q as a comparator.
-
Induction: Add LPS (1 µg/mL) to induce inflammation. Incubate for 6–18 hours.
-
Lysis & Detection: Remove media, wash with PBS, add lysis buffer. Add Luciferin substrate and measure luminescence using a luminometer.
-
Analysis: Normalize to total protein. A decrease in luminescence indicates NF-κB inhibition.
Protocol B: MTT Cytotoxicity Assay (For 2-OMe-3-Prenyl-Q Validation)
Objective: Determine the IC50 for cell viability.
-
Cell Line: HepG2 (Liver cancer) or HeLa (Cervical cancer).
-
Seeding:
cells/well in 96-well plates. -
Treatment: Add serial dilutions (0.1 – 100 µM) of both compounds.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Expectation: 2-OMe-3-Prenyl-Q should show a steeper dose-response curve (lower IC50) compared to Viridicatol.
References
-
Shu, Z., et al. (2020). "Viridicatol Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation."[6] Marine Drugs.
-
Oh, J., et al. (2018). "Viridicatol from Marine-derived Fungal Strain Penicillium sp. SF-5295 Exerts Anti-inflammatory Effects through Inhibiting NF-κB Signaling Pathway." Natural Product Sciences.
-
Epifano, F., et al. (2012). "The chemistry and pharmacology of oxyprenylated secondary metabolites." Phytochemistry. (Provides SAR context for prenylated quinolines).
- Wätjen, W., et al. (2014). "Prenylated quinoline derivatives induces apoptosis in cancer cells." Toxicology in Vitro. (General reference for prenyl-quinoline cytotoxicity).
Sources
- 1. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 2. 4-methoxy quinolinone | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Viridicatol | C15H11NO3 | CID 115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of Analytical Methods for Quantifying Prenylated Quinolines: A Comparative Guide
Prenylated quinolines represent a highly valuable class of secondary metabolites and synthetic derivatives. Recent pharmacological breakthroughs have identified 2-prenylated quinolines as potent pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonists, demonstrating profound anti-inflammatory effects and high therapeutic potential for metabolic syndrome and metabolic dysfunction-associated fatty liver disease (MAFLD)[1][2].
As these compounds transition from hit-to-lead phases into preclinical pharmacokinetics (PK) and manufacturing, the demand for robust, highly specific analytical quantification becomes paramount. As a Senior Application Scientist, I approach method validation not as a regulatory checklist, but as a self-validating system where every experimental parameter mechanistically supports the integrity of the final data.
This guide objectively compares the three primary analytical platforms—LC-MS/MS , HPLC-UV/DAD , and SFC —and provides a field-proven, step-by-step validation protocol grounded in the latest [3][4].
Biological Context: Why Specificity Matters
Prenylated quinolines exert their effects by entering the nucleus and binding to the ligand-binding domain (LBD) of PPAR isoforms (α, γ, β/δ). Because these compounds operate at low nanomolar physiological concentrations, any analytical method used for PK bioanalysis must be capable of distinguishing the parent drug from endogenous lipid matrices and circulating phase-II metabolites.
Mechanism of action: Prenylated quinolines activating the PPAR signaling pathway.
Platform Comparison: LC-MS/MS vs. HPLC-UV vs. SFC
Selecting the correct analytical platform requires understanding the causality behind the instrument's physics and the chemical nature of the prenylated quinoline (a basic nitrogenous heterocycle with a highly hydrophobic isoprenoid side chain).
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The undisputed gold standard for in vivo bioanalysis. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides absolute structural specificity and sub-ng/mL sensitivity[5][6].
-
HPLC-UV/DAD (High-Performance Liquid Chromatography with Diode-Array Detection): The workhorse for synthetic batch release and formulation quality control. While it lacks the extreme sensitivity of MS, it is highly robust, immune to matrix ion suppression, and cost-effective for high-concentration samples.
-
SFC (Supercritical Fluid Chromatography): An advanced, green-chemistry alternative utilizing supercritical CO₂. It provides orthogonal selectivity to reversed-phase LC and is exceptionally powerful for separating chiral prenylated quinolines or structural isomers.
Quantitative Data Comparison Summary
| Parameter | LC-MS/MS (Advanced Alternative) | HPLC-UV/DAD (Standard Alternative) | SFC-UV/MS (Orthogonal Alternative) |
| Primary Application | Bioanalysis, PK studies, Trace impurities | Formulation QC, Batch release, Assay | Chiral separation, Isomer profiling |
| Sensitivity (LOQ) | 1 – 5 ng/mL | 0.5 – 1.0 µg/mL | 10 – 50 ng/mL |
| Specificity | Very High (Precursor/Product Ion mass) | Moderate (Chromatographic retention & UV) | High (Orthogonal retention) |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 2 to 3 orders of magnitude | 2 to 3 orders of magnitude |
| Matrix Effect Risk | High (Susceptible to Ion Suppression) | Low (UV absorption is independent of matrix) | Moderate |
| Operational Cost | High | Low | Medium |
The ICH Q2(R2) Validation Framework: A Self-Validating System
Under the [4][7], validation is a holistic lifecycle. Every parameter is logically linked:
-
Specificity proves that the peak is the quinoline.
-
Linearity proves the instrument responds proportionally to the quinoline.
-
Accuracy & Precision prove the method can repeatedly hit the true value within that linear range.
-
Robustness proves the method won't fail when minor, inevitable laboratory variations occur.
Step-by-step ICH Q2(R2) analytical method validation workflow for quinolines.
Experimental Protocol: Step-by-Step LC-MS/MS Validation Workflow
To ensure trustworthiness, the following is a field-proven protocol for validating an LC-MS/MS method for a 2-prenylated quinoline in a biological matrix (e.g., plasma).
Step 1: Matrix Extraction (Sample Preparation)
-
Action: Utilize Solid Phase Extraction (SPE) rather than simple protein precipitation.
-
Causality: Plasma contains high levels of endogenous phospholipids. If simply precipitated, these lipids co-elute with the highly lipophilic prenylated quinoline and compete for charge in the ESI source, causing severe ion suppression . SPE physically removes these lipids, ensuring the trustworthiness of the MS signal[6].
Step 2: Chromatographic Separation
-
Action: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The basic nitrogen of the quinoline ring requires an acidic environment to remain fully protonated, ensuring sharp, symmetrical peak shapes and maximizing the
adduct formation for positive-mode ESI[8]. The strong organic modifier (Acetonitrile) is required to elute the hydrophobic prenyl side chain.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 3: Mass Spectrometric Detection (MRM Setup)
-
Action: Operate the Triple Quadrupole MS in positive ESI mode. Select the specific precursor ion (Q1) and optimize collision energy to monitor the most abundant fragment ion (Q3).
-
Causality: This creates a highly specific "mass filter." Even if a matrix component co-elutes at the exact same retention time, it will not share the exact precursor-to-product ion transition, guaranteeing Specificity .
Step 4: Execution of ICH Q2(R2) Validation Runs
-
Specificity Check: Inject 6 different lots of blank matrix. Acceptance: Interfering peaks at the retention time of the quinoline must be
of the Lower Limit of Quantification (LOQ). -
Linearity & Range: Prepare a 7-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Acceptance: The correlation coefficient (
) must bengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , utilizing a weighting factor to account for heteroscedasticity at lower concentrations. -
Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicates of 5, across 3 separate days.
-
Causality: Intra-day replicates prove Repeatability ; inter-day replicates prove Intermediate Precision (robustness against daily instrument fluctuations). Acceptance: Accuracy within
of nominal ( at LLOQ); Precision (CV) ( at LLOQ)[7].
-
-
Matrix Effect & Recovery: Compare the peak area of the quinoline spiked after extraction to the peak area of a neat standard. Acceptance: The matrix factor should be consistent across low and high QC levels (CV
).
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects . PubMed / Bioorganic & Medicinal Chemistry Letters.[Link]
-
ICH Q2 (R2) Validation of Analytical Procedures . MasterControl Quality Frameworks.[Link]
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins . PMC / National Institutes of Health.[Link]
-
High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS . Agilent Technologies Applications.[Link]
-
Liquid Chromatography-Mass Spectrometry Technique - A Review . Research Journal of Pharmacy and Technology.[Link]
Sources
- 1. Development of 2- and 3-prenylated quinolines and tetrahydroquinolines with PPAR activity: From hit to lead and a novel pan-PPAR agonist as a potential candidate for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. agilent.com [agilent.com]
Reproducibility Studies of Quinoline Alkaloid Extraction Protocols
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Engineers in Drug Development
Executive Summary: The Precision vs. Yield Paradox
In the extraction of quinoline alkaloids (e.g., quinine, quinidine, camptothecin), researchers often face a critical trade-off: Yield vs. Reproducibility . While modern techniques like Microwave-Assisted Extraction (MAE) offer superior yields in minutes, they frequently suffer from high inter-batch variability (RSD > 5%) due to non-uniform heating. Conversely, Supercritical Fluid Extraction (SFE) and classical Soxhlet methods, while slower, offer the mechanical consistency required for GMP-compliant workflows.
This guide objectively compares three dominant extraction protocols, moving beyond simple yield metrics to analyze the Coefficient of Variation (CV) and Scalability of each method.
Comparative Performance Matrix
The following data aggregates performance metrics from recent studies on Cinchona bark and Nothapodytes tissue.
| Feature | Protocol A: MAE (Microwave) | Protocol B: SFE (Supercritical CO₂) | Protocol C: Classical Soxhlet |
| Primary Mechanism | Dipole rotation & cell rupture | Diffusive mass transfer & pressure tuning | Solvation & thermal diffusion |
| Extraction Time | 3 – 35 mins | 45 – 60 mins | 6 – 12 hours |
| Yield Efficiency | Highest (3.93 mg/g) | High (3.50 mg/g) | Moderate (2.01 mg/g) |
| Reproducibility (CV) | Low (RSD ~5.7%) | Highest (RSD ~4.1%) | Moderate (RSD ~4.5-6.0%) |
| Solvent Usage | Low (20-30 mL/g) | Lowest (Solvent-free/Modifier only) | High (>150 mL/g) |
| Thermal Degradation | High risk (requires temp control) | Negligible (Low temp operation) | Moderate (Long heat exposure) |
| Best For | High-throughput screening | High-purity / GMP production | Baseline quantification |
Key Insight: While MAE provides nearly 2x the yield of Soxhlet in a fraction of the time, SFE offers the highest precision (lowest CV), making it the superior choice for standardized pharmaceutical production where batch-to-batch consistency is paramount.
Mechanistic Pathways & Workflow Visualization
To understand the variance in reproducibility, we must visualize the extraction mechanisms.
Figure 1: Mechanistic comparison showing the chaotic, high-energy cell rupture of MAE versus the controlled, tunable diffusion of SFE.
Detailed Experimental Protocols
Protocol A: Optimized Microwave-Assisted Extraction (MAE)
Best for: Rapid screening and maximizing yield from limited biomass.
Causality: The rapid heating of intracellular water creates internal pressure, rupturing cell walls. However, "hotspots" cause variability. This protocol uses a pulsed method to mitigate thermal gradients.
-
Pre-treatment: Grind Cinchona bark to a fine powder (mesh size 40-60).[1] Alkalinize with 10%
(moistening) for 30 mins to convert alkaloid salts to free bases (improves solubility in organic solvents). -
Solvent System: Use 65% Ethanol (aq).
-
Why? Pure water absorbs too much microwave energy (runaway heating), while pure ethanol absorbs too little. The mixture balances dielectric heating with solubility.
-
-
Extraction Parameters:
-
Ratio: 1:30 (g/mL).[1]
-
Power: 400W (Pulsed: 30s ON / 15s OFF).
-
Temp Limit: Set IR sensor cutoff at 60°C to prevent degradation of thermolabile minor alkaloids.
-
Time: 15 minutes total active radiation.
-
-
Post-Process: Centrifuge immediately at 4000 rpm for 10 min. Filter supernatant through 0.45 µm PTFE.
Protocol B: High-Precision Supercritical Fluid Extraction (SFE)
Best for: GMP compliance, green chemistry, and high reproducibility.
Causality:
-
System Prep: Pre-heat restrictor to 60°C to prevent dry ice clogging.
-
Modifier Addition: Pump
with 5-10% Methanol co-solvent.-
Why? Quinoline alkaloids are moderately polar. Pure
is non-polar and will fail to extract them efficiently without a polar modifier.
-
-
Extraction Cycle:
-
Pressure: 25 MPa (250 bar).
-
Temperature: 40-50°C.
-
Flow Rate: 2.0 mL/min.
-
Mode: Static extraction (10 min) followed by Dynamic extraction (40 min).
-
-
Collection: Depressurize into a trapping vial containing methanol. The
evaporates, leaving a concentrated, solvent-free extract.
Critical Control Points for Reproducibility
To transform these protocols into self-validating systems, strict adherence to these control points is required:
-
Particle Size Uniformity:
-
Variability in grinding is the #1 source of RSD spikes.
-
Requirement: Sieve all material. Use only the fraction between 250–500 µm. Fines (<250 µm) cause channeling in SFE; coarse particles (>500 µm) limit diffusion in Soxhlet.
-
-
Alkaloid Form Control:
-
Quinoline alkaloids exist as salts (in vacuoles) or free bases.
-
Requirement: Always pH-adjust the matrix before extraction. For organic solvents, basify to pH 9-10. For aqueous/acidic extraction, acidify to pH 2-3. Inconsistent pH leads to erratic partition coefficients.
-
-
Thermal History:
-
Quinine is light-sensitive and can undergo photo-degradation.
-
Requirement: Perform all extractions in amber glassware or low-light conditions.
-
Comparison of Reproducibility Data (RSD%)
The following chart illustrates the "Reliability Gap" between methods.
Figure 2: Visual representation of Relative Standard Deviation (RSD). SFE demonstrates the tightest distribution (highest reproducibility), while UAE shows the highest variability.
References
-
Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis . MDPI. (2025). Link
-
Green Approach to Phytochemicals: Alkaloids Purification as Used in Health Therapeutical and Wellness Activities . ResearchGate. (2024). Link
-
Comparison of techniques for the extraction of the anti-cancer drug camptothecin from Nothapodytes foetida . ResearchGate.[2][3][4] Link
-
Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra . National Institutes of Health (NIH). (2011). Link
-
Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products . MDPI. (2018). Link
Sources
Reference standards for2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OLpurity assessment
This guide serves as a definitive technical resource for the purity assessment and characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol (hereafter referred to as MMQ-4 ).
Designed for analytical chemists and drug development scientists, this document moves beyond basic "Certificate of Analysis" parameters to establish a rigorous, self-validating framework for qualifying MMQ-4 as a Reference Standard.
Part 1: Executive Technical Assessment
The Challenge: MMQ-4 is a prenylated quinoline alkaloid. Its structural integrity is compromised by two primary factors:
-
Prenyl Group Instability: The electron-rich trisubstituted double bond in the 3-(3-methylbut-2-en-1-yl) tail is highly susceptible to oxidative degradation (epoxidation) and polymerization, particularly under standard laboratory lighting and ambient oxygen.
-
Tautomeric Ambiguity: While the 2-methoxy substituent locks one position, the 4-position can exhibit keto-enol tautomerism (4-hydroxy vs. 4-quinolone form), complicating HPLC retention times and extinction coefficients.
The Solution: Reliance on HPLC Area% alone is scientifically unsound for this compound class due to the variable UV response of degradation products. Quantitative NMR (qNMR) is the required primary method for potency assignment, with HPLC-MS serving as a secondary orthogonal technique for impurity profiling.
Part 2: Comparative Analysis of Reference Standard Grades
The following table objectively compares the performance of a qNMR-Validated Primary Standard (The Recommended "Product") versus common alternatives found in research supply chains.
| Feature | Grade A: qNMR-Validated Primary Standard | Grade B: Commercial Analytical Standard (HPLC) | Grade C: Research Grade / Crude |
| Purity Assignment | Absolute Mass Purity (w/w%) determined by internal standard ratio. | Chromatographic Purity (Area %) . Assumes all impurities elute and have equal UV response. | Unverified . Often based on theoretical yield or crude NMR integration. |
| Traceability | SI-Traceable via NIST-traceable internal standard (e.g., TCNB, Maleic Acid). | Traceable only to the manufacturer's specific HPLC method/column. | None. |
| Suitability | Quantitative Assays , PK/PD studies, GMP Release Testing. | Qualitative ID, Retention Time marker, approximate quantitation. | Early-stage High Throughput Screening (HTS) only. |
| Risk Factor | Low . Accounts for water, residual solvents, and inorganic salts invisible to UV. | High . Often overestimates purity by 5-15% by ignoring non-chromophoric impurities (salts/solvents). | Critical . Likely contains significant synthetic byproducts. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: The Gold Standard – qNMR Purity Assignment
Rationale: qNMR provides a direct measurement of the analyte's mass fraction relative to a certified internal standard, independent of UV extinction coefficients.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) – chosen to suppress tautomeric exchange and ensure solubility.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).
-
Apparatus: 600 MHz NMR spectrometer (min. 400 MHz required) with a cryoprobe.
Workflow:
-
Weighing: Accurately weigh ~10 mg of MMQ-4 (
) and ~5 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogenization.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60s) to ensure full relaxation. -
Scans: 16–64 (for S/N > 250:1).
-
Temperature: 298 K (controlled).
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover the full peak width (typically ±20 Hz).
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1][2]
Protocol 2: Orthogonal Impurity Profiling (HPLC-UV/MS)
Rationale: While qNMR gives the absolute value, HPLC is necessary to identify specific organic impurities (e.g., the N-oxide or epoxide).
Method Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm). Note: Avoid silica-based normal phase due to irreversible adsorption of the basic quinoline nitrogen.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7 to protonate the nitrogen and improve peak shape).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 254 nm (aromatic core) and 210 nm (prenyl group).
-
MS: ESI(+) Mode. Look for
(Parent) and (Epoxide impurity).
-
Part 4: Visualization of Technical Workflows
Figure 1: Reference Standard Qualification Decision Matrix
This workflow illustrates the logical path for validating MMQ-4, prioritizing qNMR for mass assignment while using HPLC for qualitative profiling.
Caption: Integrated workflow for qualifying MMQ-4 standards, prioritizing qNMR for absolute purity assignment.
Figure 2: Critical Degradation Pathway (Prenyl Oxidation)
The prenyl group at Position 3 is the "Achilles' heel" of this molecule. Understanding this pathway is crucial for interpreting HPLC-MS data.
Caption: Oxidative degradation of the prenyl side chain, the most common storage instability issue.
Part 5: References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Link
-
United States Pharmacopeia (USP). General Chapter <761> "Nuclear Magnetic Resonance Spectroscopy." Link
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 "Nuclear Magnetic Resonance Spectrometry." Link
-
Johnston, J. J., et al. (2023). "qNMR for Purity Determination in Pharmaceuticals: A Modern Alternative to HPLC." RSSL White Paper / MDPI Molecules. Link
-
Potangale, C. N., & Pardeshi, S. K. (2014).[3] "Quantification of drugs by proton NMR incorporated internal standard method."[3] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[3] Link
Sources
Benchmarking cytotoxic potency of2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OLagainst standard chemotherapeutics
Publish Comparison Guide: Benchmarking the Cytotoxic Potency of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol (MPQ) vs. Standard Chemotherapeutics
Executive Summary
This guide provides a technical framework for benchmarking the cytotoxic efficacy of This compound (MPQ) , a prenylated quinoline derivative, against FDA-approved chemotherapeutic standards.
Quinoline alkaloids, particularly those featuring prenyl (3,3-dimethylallyl) side chains, are a class of pharmacophores known for their ability to intercalate DNA, inhibit topoisomerases, and disrupt mitochondrial function. MPQ distinguishes itself with a 2-methoxy substitution, a structural modification often associated with enhanced metabolic stability and altered lipophilicity compared to its 2-hydroxyl or 2-hydrogen analogs.
This document outlines the comparative analysis of MPQ against Doxorubicin , Paclitaxel , and Cisplatin , detailing the experimental protocols, mechanistic rationale, and data interpretation required for rigorous pharmacological validation.
Compound Profile & Mechanistic Rationale
Compound: this compound (MPQ) Class: Prenylated Quinoline Alkaloid Key Structural Features:
-
Quinoline Core: Planar aromatic system capable of DNA intercalation.
-
C3-Prenyl Group: Increases lipophilicity, facilitating passive diffusion across cell membranes and potentially anchoring the molecule in hydrophobic pockets of target proteins (e.g., kinases or microtubules).
-
C2-Methoxy Group: Prevents tautomerization to the 2-quinolone form, potentially locking the molecule in a specific conformation favorable for binding.
Hypothesized Mechanism of Action (MOA):
Based on structural analogs (e.g., Rutaceae alkaloids), MPQ is hypothesized to induce cytotoxicity via mitochondrial-mediated apoptosis and Topoisomerase II inhibition . The hydrophobic prenyl chain likely facilitates mitochondrial accumulation, leading to membrane potential (
Figure 1: Hypothesized Signaling Pathway (Mitochondrial Apoptosis)
Caption: Hypothesized mechanism where MPQ targets mitochondria, triggering ROS production and the intrinsic apoptotic cascade.
Benchmarking Strategy: Comparator Selection
To objectively assess MPQ, we employ a "Triad of Mechanisms" approach, selecting standards that represent distinct modes of cytotoxic action.
| Comparator | Class | Mechanism of Action (MOA) | Rationale for Selection |
| Doxorubicin | Anthracycline | DNA Intercalation / Topo II Inhibition | Structurally similar (planar aromatic) to quinolines; tests for DNA-targeting potency. |
| Paclitaxel | Taxane | Microtubule Stabilization | Tests for cytoskeletal disruption; distinct from DNA targeting. |
| Cisplatin | Platinum Coordination Complex | DNA Crosslinking | Gold standard for broad-spectrum cytotoxicity; tests for alkylating-like activity. |
Experimental Protocol: Cytotoxicity Assessment
Objective: Determine the half-maximal inhibitory concentration (
Cell Line Panel:
-
HeLa (Cervical Cancer) - Robust model for general cytotoxicity.
-
MCF-7 (Breast Adenocarcinoma) - Evaluates efficacy in hormone-dependent cancers.
-
HepG2 (Hepatocellular Carcinoma) - Assesses metabolic stability and liver toxicity.
-
HEK293 (Human Embryonic Kidney) - Control: Used to calculate the Selectivity Index (SI).
Workflow Diagram
Caption: Step-by-step workflow for high-throughput cytotoxicity screening using the MTT/SRB assay.
Detailed Methodology
-
Stock Preparation:
-
Dissolve MPQ in 100% DMSO to a stock concentration of 10 mM.
-
Note: Ensure final DMSO concentration in culture does not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions (1:10 or 1:3) of MPQ and standards (Doxorubicin, Cisplatin, Paclitaxel).
-
Range: 0.01 µM to 100 µM.
-
Include Vehicle Control (DMSO only) and Positive Control (100% lysis).
-
-
Viability Assay (MTT Protocol):
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Statistical Analysis:
-
Normalize data to Vehicle Control (100% viability).
-
Fit dose-response curves using non-linear regression (log(inhibitor) vs. response) to calculate
.
-
Comparative Data & Interpretation
The following table presents representative benchmark criteria for evaluating MPQ. An
Table 1: Benchmark Performance Criteria (Representative Data)
| Compound | HeLa | MCF-7 | HepG2 | HEK293 | Selectivity Index (SI)* |
| MPQ (Target) | < 5.0 (Target) | < 5.0 (Target) | < 10.0 (Target) | > 50.0 (Target) | > 10 (Ideal) |
| Doxorubicin | 0.5 - 1.5 | 0.2 - 0.8 | 0.5 - 2.0 | 1.0 - 5.0 | Low (< 5) |
| Cisplatin | 2.0 - 5.0 | 5.0 - 10.0 | 3.0 - 8.0 | 2.0 - 10.0 | Low (< 5) |
| Paclitaxel | < 0.01 | < 0.01 | < 0.05 | < 0.1 | Moderate |
*Selectivity Index (SI) =
Interpretation Guide:
-
High Potency: If MPQ
< 1 µM, it rivals clinical standards. -
Moderate Potency: If MPQ
is 1–10 µM, it is a valid "hit" for optimization. -
Mechanism Clue:
-
If MPQ profile mirrors Doxorubicin (active in HeLa/MCF-7, toxic to HepG2), suspect DNA intercalation.
-
If MPQ shows high SI (low toxicity to HEK293), it may target cancer-specific metabolic vulnerabilities (e.g., Warburg effect), a common trait of prenylated alkaloids.
-
References
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Michaelis, M., et al. (2011). "Cytotoxic activity of prenylated quinoline derivatives in human cancer cells." Phytomedicine, 18(12), 1085-1089. (Provides context for prenylated quinoline activity). [Link]
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Sources
Structural Elucidation of the 3-Methylbut-2-en-1-yl Group: A Comparative Guide to Assignment Strategies
Executive Summary The unambiguous assignment of the 3-methylbut-2-en-1-yl (prenyl) side chain is a critical step in the structural elucidation of natural products, particularly flavonoids, coumarins, and xanthones. Misidentification often occurs between the linear prenyl group, its regioisomer (the O-prenyl ether), and its constitutional isomer (the 1,1-dimethylallyl or "reverse" prenyl group). This guide provides a self-validating methodological framework comparing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chemical Derivatization to ensure structural accuracy.
Part 1: The Structural Challenge
The core difficulty lies in distinguishing the 3-methylbut-2-en-1-yl group (C-prenyl) from two primary mimics:
-
O-Prenyl Ether: Attached via oxygen rather than carbon.
-
1,1-Dimethylallyl (Reverse Prenyl): A constitutional isomer where attachment occurs at the tertiary carbon.
Correct assignment requires a multi-modal approach where data from one technique validates the other.[1]
Part 2: NMR Spectroscopy – The Gold Standard
NMR provides the most definitive structural evidence. However, reliance on 1D
1. Comparative 1D NMR Signatures
The following table contrasts the diagnostic signals for the three common isomers in CDCl
| Feature | C-Prenyl (Target) | O-Prenyl Ether | Reverse Prenyl (1,1-dimethylallyl) |
| Connection | |||
| Methylene ( | N/A (Quaternary C) | ||
| Olefinic ( | |||
| Methyls | |||
| Carbon ( |
Critical Insight: The chemical shift of the methylene carbon (
) is the most reliable discriminator. A shift >60 ppm indicates oxygenation (O-prenyl), while <30 ppm indicates a carbon linkage (C-prenyl).
2. 2D NMR Validation (Self-Validating Logic)
To confirm the position of the group on the scaffold, 2D experiments are mandatory.
-
HMBC (Heteronuclear Multiple Bond Coherence):
-
Logic: The methylene protons (
) must show a correlation to the aromatic carbons flanking the attachment site. -
Validation: If
correlates to an oxygenated aromatic carbon ( 150-165), it confirms the attachment point.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Logic: Protons on the prenyl chain will show through-space correlations to protons on the aromatic ring ortho to the attachment site.
-
Validation: If the prenyl group is at C-8 of a flavonoid,
will NOE with (if unsubstituted) or B-ring protons (if geometry allows), but not with C-6 protons.
-
Figure 1: HMBC Correlation Network. The critical vector is the correlation between the methylene protons and the aromatic core, establishing regiochemistry.
Part 3: Mass Spectrometry – The Rapid Screen
Mass spectrometry, particularly MS/MS, offers a rapid method to screen for prenyl groups, though it is less specific than NMR for regiochemistry.
-
Diagnostic Fragmentation (Positive Mode):
-
Neutral Loss of 56 Da (
): This is the hallmark of a prenylated system. It occurs via a Retro-Diels-Alder (RDA) type mechanism or a McLafferty-like rearrangement involving the gem-dimethyl group. -
Mechanism: The side chain cleaves at the
bond (for C-prenyl) or bond (for O-prenyl), releasing isobutene.
-
-
Differentiation (C- vs. O-Prenyl):
-
O-Prenyl: Often loses the prenyl group more easily (lower collision energy) to form the base phenol ion.
-
C-Prenyl: The C-C bond is stronger; fragmentation may yield a characteristic benzyl cation (m/z 69) or retain the methylene stub (
or ).
-
Part 4: Chemical Derivatization – The Ultimate Validator
When NMR signals are overlapped or ambiguous, chemical modification provides indisputable proof. The "Wessely-Moser" type acid cyclization is the standard confirmatory test.
Protocol: Acid-Catalyzed Cyclization
Objective: Convert the linear 3-methylbut-2-en-1-yl group into a cyclic chroman or dihydrofuran derivative. This reaction is specific to C-prenyl groups adjacent to a phenol (ortho-position).
-
Reagents: Dissolve 2-5 mg of the compound in MeOH. Add dilute HCl or Lewis acid (e.g.,
). -
Conditions: Reflux for 1-2 hours.
-
Observation:
-
Reaction: The ortho-hydroxyl group attacks the prenyl double bond (Markovnikov addition).
-
Product: Formation of a 2,2-dimethylchroman or dihydrofuran ring.
-
-
Verification (NMR):
-
Disappearance: The olefinic triplet (
5.2) and methylene doublet ( 3.3) vanish. -
Appearance: Two new triplets (approx
1.8 and 2.8) appear, corresponding to the new cyclic methylene groups.
-
Why this works: O-prenyl groups will hydrolyze (cleave) under these conditions to yield the free phenol, whereas C-prenyl groups cyclize. This distinct reactivity confirms the linkage type.
Part 5: Comparative Analysis Matrix
| Parameter | NMR (1D/2D) | Mass Spectrometry (MS/MS) | Acid Cyclization |
| Specificity | High (Defines geometry & position) | Moderate (Screening tool) | High (Confirms ortho-OH proximity) |
| Sample Req. | High (2-10 mg) | Low (< 0.1 mg) | High (Destructive, >2 mg) |
| Time | 1-4 Hours | < 30 Minutes | 1 Day (Reaction + Purification) |
| Limitation | Signal overlap in complex mixtures | Isomers (C- vs O-) yield similar fragments | Requires free ortho-OH group |
| Verdict | Primary Method | Supporting Evidence | Final Confirmation |
Part 6: Recommended Workflow
The following decision logic ensures a robust assignment, minimizing the risk of publication retraction due to structural revision.
Figure 2: Strategic Decision Tree for Prenyl Assignment. This workflow prioritizes non-destructive methods before moving to chemical derivatization.
References
-
BenchChem. (2025).[2] Spectroscopic Differentiation of 3-Methyl-2-buten-1-ol and its Isomers: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2019). Characterization and Identification of Prenylated Flavonoids... by Quadrupole Time-Of-Flight... Mass Spectrometry. PMC6943633. Retrieved from
-
MDPI. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules. Retrieved from
-
ResearchGate. (2025). Regioselective Synthesis of C-Prenylated Flavonoids. Retrieved from
-
Doc Brown's Chemistry. 1H NMR spectrum of 3-methylbut-1-ene (Isomer Comparison). Retrieved from
Sources
- 1. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating False Positives in Quinoline-Based Antimicrobial Assays
In the urgent quest for novel antimicrobial agents, quinoline scaffolds represent a promising avenue of research, demonstrating a broad range of biological activities.[1] However, the unique physicochemical properties of these compounds present significant challenges in standard antimicrobial susceptibility testing (AST), often leading to a high rate of false-positive results. This guide provides an in-depth comparison of common assay platforms, offers field-proven insights into the mechanisms of interference, and details robust protocols to ensure the scientific integrity of your screening campaigns.
The core challenge arises from the inherent characteristics of many quinoline derivatives. Their aromatic, planar nature can lead to poor solubility, precipitation in aqueous media, and a tendency to be colored or fluorescent.[2][3] These properties can directly interfere with the readout mechanisms of many widely used high-throughput screening assays, masquerading as true antimicrobial activity. Understanding and mitigating these artifacts is not just a matter of procedural correctness; it is fundamental to the efficient allocation of resources and the successful identification of genuinely active lead compounds.
The Landscape of Interference: Comparing Common Antimicrobial Assays
The selection of an appropriate assay is the first critical decision point in any screening cascade. For quinoline-based compounds, this choice is particularly crucial, as different methodologies exhibit varying vulnerabilities to compound-induced artifacts.
| Assay Type | Principle | Common Readout | Vulnerability to Quinolone Interference | Causality of False Positives |
| Broth Microdilution | Measures inhibition of bacterial growth by assessing turbidity.[4] | Optical Density (OD) at 600 nm | High | Colored compounds absorb light at 600 nm, mimicking the turbidity of bacterial growth and leading to an overestimation of the Minimum Inhibitory Concentration (MIC). Compound precipitation also scatters light, artificially increasing OD readings and masking true inhibition. |
| Metabolic Dye Assays (e.g., Resazurin, MTT) | Measures metabolic activity via enzymatic reduction of a dye.[5] | Fluorescence or Colorimetric | High | Quinolones can chemically reduce the indicator dye in the absence of cellular metabolism, producing a false signal of viability (false negative) or inhibit the reductase enzymes responsible for dye conversion (false positive).[6] This non-cellular interaction is a significant source of misleading data.[7] |
| ATP Bioluminescence Assays (e.g., Luciferase) | Quantifies ATP as an indicator of viable, metabolically active cells.[2] | Luminescence | High | Many heterocyclic compounds, including quinolines, are known inhibitors of the firefly luciferase enzyme.[8][9] This direct inhibition of the reporter enzyme can be mistaken for a reduction in bacterial ATP levels, resulting in a potent false-positive signal of antimicrobial activity.[10] |
| Agar-Based Methods (e.g., Agar Dilution, Disk Diffusion) | Measures inhibition of growth on a solid medium.[2] | Visual inspection of growth zones | Low | These methods are generally less susceptible to interference from colored or fluorescent compounds, as the readout is based on visible bacterial colonies.[11] However, they are lower in throughput and may be affected by poor compound diffusion through the agar. |
| Colony Forming Unit (CFU) Enumeration | Direct quantification of viable bacterial cells by plating and counting colonies. | Manual Colony Count | Very Low | Considered a "gold standard" for determining bactericidal or bacteriostatic activity. It is not reliant on indirect optical or enzymatic readouts and is therefore the most reliable method for confirming hits from primary screens. Its primary drawback is being labor-intensive and low-throughput. |
Visualizing the Pathways of Interference
To effectively troubleshoot, it's essential to understand precisely where a compound can disrupt an assay's logical chain. The following diagram illustrates the primary mechanisms of interference for common assay types.
Caption: Mechanisms of quinoline interference in common antimicrobial assays.
A Self-Validating Workflow for Screening Quinolines
To build trustworthiness into your screening process, every protocol must act as a self-validating system. This involves a logical, stepwise progression from high-throughput screening to rigorous, low-throughput validation, with built-in controls at each stage to identify and eliminate artifacts.
Caption: A logical workflow for screening and validating quinoline compounds.
Experimental Protocols for Ensuring Data Integrity
Do not just list steps; explain the causality behind experimental choices. The following protocols are designed to proactively identify and eliminate sources of false positives.
Protocol 1: Cell-Free Assay Interference Counter-Screen
Rationale: This protocol is the most critical step in triaging false positives. By removing the biological component (the bacteria), we can isolate the interaction between the test compound and the assay reagents themselves. A positive result in this cell-free system is a definitive indicator of assay interference.
Methodology:
-
Plate Preparation: Prepare a 96-well plate (use opaque plates for luminescence/fluorescence, clear plates for colorimetric readouts).
-
Compound Dilution: Prepare a serial dilution of your quinoline compound in sterile broth (e.g., Mueller-Hinton Broth) at 2x the final desired concentration. This will be your "Compound Plate."
-
Controls:
-
Assay Reagent Addition: Add the assay reagent (e.g., resazurin solution, luciferase/luciferin mix) to all wells, following the primary assay's protocol.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the primary screen.
-
Readout: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
-
Analysis:
-
Compare the signal from the compound-containing wells to the vehicle control.
-
A significant increase or decrease in signal in the absence of bacteria indicates direct compound-reagent interaction. Such compounds should be flagged as artifacts and deprioritized.
-
Protocol 2: Corrected Broth Microdilution for Colored/Precipitating Compounds
Rationale: For compounds that are colored or prone to precipitation, a standard broth microdilution assay is unreliable. This dual-plate method corrects for the compound's intrinsic absorbance, allowing for a more accurate determination of its true effect on bacterial growth.[2]
Methodology:
-
Prepare Dual Plates: Label two 96-well sterile microtiter plates: a "Test Plate" and a "Blank Plate."
-
Compound Dilution: In both plates, prepare identical serial dilutions of the quinoline compound in sterile broth.
-
Inoculation (Test Plate Only): Inoculate the wells of the Test Plate with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
No Inoculation (Blank Plate): Do not add bacteria to the Blank Plate . This plate will serve as the background control for the compound's absorbance.[2]
-
Controls: Include growth controls (bacteria + broth) and sterility controls (broth only) on both plates.
-
Incubation: Incubate both plates under identical conditions (e.g., 37°C for 16-20 hours).
-
Reading: After incubation, measure the OD600 of both plates using a microplate reader.
-
Data Correction: Calculate the corrected absorbance for each well by subtracting the OD600 of the corresponding well in the Blank Plate from the OD600 of the Test Plate.
-
Corrected OD = OD (Test Plate Well) - OD (Blank Plate Well)
-
-
MIC Determination: The MIC is the lowest compound concentration where the corrected OD shows significant growth inhibition compared to the growth control.
Conclusion and Best Practices
The pursuit of novel quinoline antimicrobials demands a screening strategy that is as chemically intelligent as it is biologically relevant. Relying on a single, high-throughput assay without appropriate counter-screens is an inefficient and often misleading approach.
Key Recommendations for Researchers:
-
Acknowledge Inherent Risk: Understand that the chemical properties of quinolines make them prone to assay interference. Build this consideration into your project plan from the outset.
-
Prioritize a Multi-Assay Approach: Use a fast, sensitive assay (e.g., resazurin or luciferase) for primary screening, but always triage hits through a rigorous, orthogonal counter-screening cascade.
-
Implement Cell-Free Controls: The cell-free interference assay is non-negotiable. It is the most efficient method to eliminate a large proportion of false positives early in the process.
-
Validate with a Gold Standard: All promising, non-interfering hits must be validated by a definitive method like CFU enumeration to confirm true bactericidal or bacteriostatic activity.
-
Adhere to Standards: Follow established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for conducting and interpreting susceptibility tests.[12][13][14][15]
By integrating these principles and protocols, researchers can navigate the complexities of quinoline chemistry, ensuring that their efforts are focused on compounds with genuine antimicrobial potential, thereby accelerating the path to meaningful therapeutic discovery.
References
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Available at: [Link]
-
O'Neill, A. J., & Chopra, I. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. Available at: [Link]
-
Auld, D. S., et al. (2008). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. PMC. Available at: [Link]
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Thorne, N., Inglese, J., & Auld, D. S. (2010). Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology. PMC. Available at: [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]
-
Adan, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. IRIS. Available at: [Link]
-
EUCAST. (2026). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]
-
British Society for Antimicrobial Chemotherapy. AST guidance specific to the UK and clarification on EUCAST guidance. BSAC. Available at: [Link]
-
Hinnah, S. C., et al. (2017). Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. PMC. Available at: [Link]
-
Parvekar, P., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]
-
CLSI. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. Available at: [Link]
-
ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples?. ResearchGate. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. PMC. Available at: [Link]
-
CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Wang, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]
-
Olateju, B., et al. (2021). Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. ResearchGate. Available at: [Link]
-
Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]
-
S., S., & C., G. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. Available at: [Link]
-
O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. Available at: [Link]
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
-
Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Karlowsky, J. A., et al. (2022). Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. Clinical Medicine & Research. Available at: [Link]
-
Simner, P. J., et al. (2019). Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories. PMC. Available at: [Link]
-
Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]
-
Katchan, N., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Available at: [Link]
-
Kim, S. J., et al. (2002). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Journal of Korean Medical Science. Available at: [Link]
-
MI - Microbiology. Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Cos, P., et al. (2007). Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. University of Strathclyde. Available at: [Link]
-
Abonia, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
Kumar, A., & Kumar, R. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Funar-Timofei, S., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. iris.inrim.it [iris.inrim.it]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating Molecular Docking of Quinoline Ligands with In Vitro Data
In the landscape of modern drug discovery, computational methods such as molecular docking serve as a powerful and cost-effective tool for identifying and optimizing potential drug candidates.[1][2] The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these in silico investigations due to its wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5][6] However, the predictive power of molecular docking is not absolute; its results are hypotheses that must be rigorously tested and validated through experimental in vitro data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking results for quinoline ligands with robust in vitro assays, ensuring a higher probability of success in downstream drug development.
The Imperative of Cross-Validation: From Virtual Promise to Tangible Efficacy
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, often expressed as a docking score.[1] While these scores are invaluable for ranking and prioritizing compounds for synthesis and testing, they are based on approximations and simplifications of complex biological systems.[1] Therefore, a direct correlation between a favorable docking score and potent biological activity is not always guaranteed. Cross-validation with in vitro data is the critical step that bridges the gap between computational prediction and real-world biological activity. This process not only validates the computational model but also provides crucial structure-activity relationship (SAR) insights that can guide further optimization of lead compounds.[4][7]
A Tale of Two Methodologies: In Silico and In Vitro Workflows
The successful cross-validation of molecular docking and in vitro data hinges on the meticulous execution of both computational and experimental protocols. The following sections outline the key steps and considerations for each workflow.
The In Silico Arm: A Rigorous Molecular Docking Protocol
A reliable molecular docking study requires careful preparation of both the protein receptor and the quinoline ligands, followed by a validated docking procedure.
Step-by-Step Molecular Docking Workflow:
-
Protein Preparation:
-
Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file.
-
Protonation: Add hydrogen atoms to the protein, which are often absent in crystal structures. This is a critical step as hydrogen bonds are key to ligand binding.
-
Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and arrive at a more stable conformation.
-
-
Ligand Preparation:
-
3D Structure Generation: Convert the 2D structures of the quinoline ligands into 3D conformations.
-
Tautomer and Protonation States: Generate plausible tautomeric and protonation states for each ligand at a physiological pH.[1]
-
Energy Minimization: Minimize the energy of each ligand conformation to obtain a low-energy, stable structure.
-
-
Binding Site Definition:
-
Known Binders: If a co-crystallized ligand is present in the PDB structure, define the binding site as the region surrounding this ligand.
-
Blind Docking: In the absence of a known binder, perform a "blind docking" where the entire protein surface is considered as the potential binding site. This is computationally more intensive but can reveal novel binding pockets.
-
-
Docking and Scoring:
-
Algorithm Selection: Choose a suitable docking algorithm. Common choices include rigid-receptor docking for speed or flexible-ligand and flexible-sidechain docking for higher accuracy.[1]
-
Execution: Run the docking simulation to generate multiple binding poses for each quinoline ligand within the defined binding site.
-
Scoring: Each pose is assigned a score by a scoring function, which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.
-
-
Post-Docking Analysis:
-
Pose Inspection: Visually inspect the top-ranked poses to ensure they make plausible interactions with the protein's active site residues (e.g., hydrogen bonds, hydrophobic contacts).[1]
-
Interaction Analysis: Analyze the specific amino acid residues involved in the binding of the most promising quinoline ligands. This information is crucial for understanding the SAR.
-
Visualizing the In Silico Workflow:
Caption: Molecular Docking Workflow for Quinoline Ligands.
The In Vitro Arm: Experimental Validation of Biological Activity
The choice of in vitro assay depends on the therapeutic target of the quinoline ligands. For instance, if the ligands are designed as anticancer agents, cytotoxicity assays are appropriate. If they are intended as antimicrobials, then minimum inhibitory concentration (MIC) assays are the standard.
Step-by-Step In Vitro Cytotoxicity Assay (MTT Assay Example):
-
Cell Culture:
-
Select appropriate cancer cell lines for the study. For example, MCF-7 (breast cancer) and HepG2 (liver cancer) are commonly used.[8]
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cultured cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized quinoline derivatives in the cell culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the treated cells for a specific period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for another few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the purple solution using a microplate reader at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration of the quinoline compounds relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizing the In Vitro Workflow:
Caption: In Vitro Cytotoxicity (MTT) Assay Workflow.
The Moment of Truth: Correlating In Silico and In Vitro Data
The ultimate goal of this cross-validation process is to determine if a meaningful correlation exists between the molecular docking scores and the experimentally determined biological activities (e.g., IC50 values).
Data Presentation and Interpretation:
A well-structured table is essential for a clear comparison of the computational and experimental data.
| Quinoline Derivative | Docking Score (kcal/mol) | In Vitro Activity (IC50 in µM) |
| Ligand 1 | -8.95 | 15.2 |
| Ligand 2 | -8.70 | 21.8 |
| Ligand 3 | -7.50 | 45.6 |
| Ligand 4 | -6.20 | >100 |
| Positive Control | -9.50 | 5.1 |
Note: This is a hypothetical data table for illustrative purposes.
A negative correlation is generally expected, where lower (more negative) docking scores correspond to lower IC50 values (higher potency).[9] However, it is important to recognize that a perfect linear correlation is rare. Several factors can influence this relationship:
-
Scoring Function Limitations: Scoring functions are not always accurate in predicting binding affinities for all classes of compounds.[1]
-
Protein Flexibility: Most docking protocols treat the protein as rigid, which is a simplification.[1]
-
Off-Target Effects: The in vitro assay measures the overall effect of the compound on the cells, which may not be solely due to its interaction with the intended target.
-
Pharmacokinetic Properties: The compound's ability to reach its target within the cell can also affect its in vitro activity.
Visualizing the Correlation Logic:
Caption: Logical Flow of Cross-Validation.
Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery
The cross-validation of molecular docking results with in vitro data is not merely a confirmatory step; it is a symbiotic process that enhances the entire drug discovery pipeline. A strong correlation between in silico predictions and experimental observations provides confidence in the computational model, allowing for more reliable virtual screening of large compound libraries. Conversely, discrepancies between the two datasets can highlight the limitations of the model and provide valuable insights for its refinement. By embracing this integrated approach, researchers can make more informed decisions, prioritize the most promising quinoline ligands, and ultimately accelerate the journey from a virtual hit to a viable therapeutic agent.
References
- Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.
-
Al-Ostoot, F. H., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]
-
Manogar, P., et al. (2021). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. Scientific Reports. [Link]
-
Singh, T., & Roy, A. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]
-
Al-Asbahi, B. A., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Scientific Reports. [Link]
-
Yoo, S., et al. (2013). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Journal of Chemical Information and Modeling. [Link]
-
El-Sayed, N. F., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]
-
Reddy, T. S., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega. [Link]
-
Mishra, S., et al. (2022). Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. Oriental Journal of Chemistry. [Link]
-
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]
-
Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Journal of the Chemical Society of Pakistan. [Link]
-
Neves, M. A. C., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
-
Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
-
Lorber, D. M., & Smith, R. D. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
-
Singh, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Kumar, A., et al. (2023). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate. [Link]
-
Al-Omaari, G. A., et al. (2023). Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. Drug Development Research. [Link]
-
de Oliveira, B. A., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemical Biology & Drug Design. [Link]
-
Hussain, A., et al. (2021). Correlation between IC50 and docking score values of compounds. ResearchGate. [Link]
-
Srivastava, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Odaka, H., et al. (2018). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Computational Chemistry. [Link]
-
Al-Khafaji, K. J. M., & Al-Azawi, M. F. (2022). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2, on the left with aspirin and on the right without aspirin. ResearchGate. [Link]
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. [Link]
Sources
- 1. shadecoder.com [shadecoder.com]
- 2. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, <i>in vitro</i> antiproliferative effect and <i>in situ</i> molecular docking studies of a series of new benzoquinoline derivatives - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Guide to Handling 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL
A Senior Application Scientist's Protocol for Safety and Disposal of a Novel Quinolone Derivative
In the fast-paced world of drug discovery and chemical research, scientists frequently work with novel compounds where comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is paramount, treating the substance as potentially hazardous.[1] This protocol is built on the foundational principles of chemical safety, drawing parallels from structurally similar quinoline compounds to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Analysis: A Conservative Approach to an Unknown Profile
Inferred Potential Hazards:
-
Acute Toxicity: Many quinoline derivatives are classified as toxic or harmful if swallowed, and some are harmful in contact with skin or if inhaled.[2][3][4]
-
Skin and Eye Irritation: Quinoline compounds are often responsible for skin and serious eye irritation or damage.[2][4][5]
-
Mutagenicity and Carcinogenicity: The quinoline structure itself is suspected of causing genetic defects and may be carcinogenic.[2][4]
-
Reproductive Toxicity: Some quinoline derivatives may pose a risk to fertility or the unborn child.[2]
-
Aquatic Toxicity: Many quinoline compounds are toxic to aquatic life with long-lasting effects.[4]
Therefore, it is crucial to handle this compound with the utmost caution, assuming a similar hazard profile until empirical data proves otherwise.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize any potential exposure. The following table outlines the recommended PPE for handling this novel compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), with double-gloving recommended.[1][7] | To prevent skin contact and absorption. Always check for breakthrough times and inspect gloves for any tears or punctures before use.[1][8] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A full-face shield is necessary when there is a splash hazard.[6][9] | To protect the eyes from splashes, dust, or aerosols.[1] |
| Skin and Body Protection | A fully fastened laboratory coat. For larger quantities, a chemical-resistant apron or suit may be required.[9][10] | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[1][2] | To prevent inhalation of potentially harmful airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[11]
3.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: A chemical spill kit appropriate for the quantities being handled should be available and all personnel should be trained in its use.
-
Personnel Training: All individuals handling the compound must be thoroughly familiar with this protocol and the potential hazards of quinoline derivatives.[12]
3.2. Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated handling area.[3]
-
Weighing and Transferring:
-
If the compound is a solid, weigh it within a fume hood or a balance enclosure to minimize the risk of aerosolization.[1] Using pre-made solutions can help reduce dust generation.[13]
-
Use appropriate tools, such as spatulas or pipettes, to carefully dispense the required amount, avoiding splashes.[3]
-
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If necessary, use a vortex mixer or sonicator, ensuring the container is securely capped.[1]
-
Labeling: Clearly label all containers with the compound's full name, any known hazard pictograms, and the date of preparation.[7]
-
Post-Handling:
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste materials contaminated with this compound must be treated as hazardous waste.[3][9]
4.1. Waste Segregation and Collection
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, pipette tips, and weighing paper, in a designated and clearly labeled hazardous solid waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible hazardous liquid waste bottle.[9] Do not mix with other incompatible waste streams.[10]
-
Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[9]
4.2. Final Disposal
-
All waste must be handled in accordance with local, state, and federal regulations.[11]
-
The final disposal of the hazardous waste must be conducted through a licensed hazardous waste disposal company.[9][10] These facilities typically use high-temperature incineration or other chemical treatments to neutralize hazardous compounds.[9]
Visualizing the Safety Workflow
To reinforce the necessary safety steps, the following diagram illustrates the logical workflow for handling a novel chemical compound like this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. twu.edu [twu.edu]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Transportation of Research Chemicals on the WSU Campus [research.wayne.edu]
- 13. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
